molecular formula C14H14BrNO B2690405 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine CAS No. 886765-01-1

2-(4-Bromo-phenoxy)-2-phenyl-ethylamine

Cat. No.: B2690405
CAS No.: 886765-01-1
M. Wt: 292.176
InChI Key: SUGYEGJZLMNUKS-UHFFFAOYSA-N
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Description

2-(4-Bromo-phenoxy)-2-phenyl-ethylamine is a useful research compound. Its molecular formula is C14H14BrNO and its molecular weight is 292.176. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenoxy)-2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO/c15-12-6-8-13(9-7-12)17-14(10-16)11-4-2-1-3-5-11/h1-9,14H,10,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGYEGJZLMNUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine (CAS 886765-01-1), a critical building block and pharmacophore scaffold in medicinal chemistry.

CAS Registry Number: 886765-01-1 Molecular Formula:


Molecular Weight:  292.17  g/mol
IUPAC Name:  2-(4-bromophenoxy)-2-phenylethan-1-amine

Executive Summary

2-(4-Bromo-phenoxy)-2-phenyl-ethylamine is a primary amine scaffold structurally homologous to the "aryloxy-phenyl-propylamine" class of monoamine transporter inhibitors (e.g., Fluoxetine, Atomoxetine, Nisoxetine). Unlike its marketed counterparts, this molecule features a two-carbon (ethyl) spacer between the amine and the ether-bearing chiral center, rather than a three-carbon (propyl) chain.

This structural contraction makes it a valuable probe for:

  • Transporter Selectivity: Investigating the steric and distance requirements of the Serotonin (SERT) and Norepinephrine (NET) transporter binding pockets.

  • Metabolic Stability: Acting as a primary amine metabolite analog.

  • Synthetic Versatility: The para-bromo substituent serves as a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid diversification of the aryloxy ring.

Molecular Architecture & Physicochemical Profile[1]

The molecule consists of a flexible ethylamine tether attached to a chiral benzylic center. This center is ether-linked to a para-bromophenyl ring. The presence of the bromine atom significantly enhances lipophilicity and provides a distinct electronic signature compared to unsubstituted analogs.

Key Physicochemical Metrics
PropertyValue (Predicted/Observed)Significance
LogP ~3.53Highly lipophilic; suggests good blood-brain barrier (BBB) permeability.
pKa (Basic) ~9.2 – 9.5The primary amine exists predominantly as a cation (

) at physiological pH.
TPSA ~35.25 ŲLow polar surface area, consistent with CNS-active small molecules.
H-Bond Donors 1 (Amine)Critical for anchoring in the transporter binding site (e.g., Asp98 in SERT).
Rotatable Bonds 4High conformational flexibility, allowing induced-fit binding.

Synthetic Pathways & Process Chemistry[2][3]

The synthesis of 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine requires precise control over the ether linkage formation to avoid elimination side reactions. The most robust route utilizes Mandelonitrile as a starting material to establish the 2-amino-1-phenylethanol backbone, followed by a Mitsunobu etherification.

Core Synthetic Logic
  • Backbone Construction: Reduction of mandelonitrile yields 2-amino-1-phenylethanol.

  • Amine Protection: The primary amine is protected (e.g., N-Boc) to prevent N-alkylation/acylation during the etherification step.

  • Etherification (Critical Step): A Mitsunobu reaction with 4-bromophenol installs the aryloxy group with inversion of configuration (if starting from chiral material) or forms the racemate.

  • Deprotection: Acidic cleavage of the Boc group yields the final salt.

Experimental Workflow Visualization

The following diagram outlines the optimized synthetic pathway and potential divergence points.

Synthesispathway Start Mandelonitrile (Ph-CH(OH)-CN) Step1 Reduction (LiAlH4) Start->Step1 Inter1 2-Amino-1-phenylethanol Step1->Inter1 Step2 N-Protection (Boc2O) Inter1->Step2 Inter2 N-Boc Intermediate Step2->Inter2 Step3 Mitsunobu Etherification (4-Br-Ph-OH, DEAD, PPh3) Inter2->Step3 Critical C-O Bond Formation Inter3 Protected Ether Step3->Inter3 Critical C-O Bond Formation Step4 Deprotection (HCl/Dioxane) Inter3->Step4 Final Target Molecule (HCl Salt) Step4->Final

Caption: Step-wise synthetic route emphasizing the Mitsunobu etherification as the key construct for the aryloxy-amine scaffold.

Reactivity Profile & Functionalization

This molecule is not merely an endpoint; it is a "divergent intermediate." The chemical stability of the ether bond allows for harsh modifications at the amine or the aryl bromide positions.

Reactivity Matrix
Functional GroupReaction TypeApplication
Primary Amine (

)
Reductive AminationSynthesis of N-methyl (secondary) analogs to mimic Fluoxetine/Atomoxetine.
Primary Amine (

)
Amide CouplingCreation of prodrugs or peptide conjugates.
Aryl Bromide (Ar-Br) Suzuki-Miyaura CouplingIntroduction of biaryl systems to probe the hydrophobic pocket depth.
Aryl Bromide (Ar-Br) Buchwald-Hartwig AminationReplacement of Br with amines to alter electronic properties.
Aryl Bromide (Ar-Br) Lithium-Halogen ExchangePrecursor for quenching with electrophiles (e.g.,

, aldehydes).
Divergent Synthesis Diagram

The aryl bromide handle allows this scaffold to serve as a parent for a library of CNS-active compounds.

Reactivity Core 2-(4-Bromo-phenoxy)- 2-phenyl-ethylamine Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Core->Suzuki Methylation Reductive Methylation (HCHO, NaBH3CN) Core->Methylation Radiolabel Radiolabeling (11C-Methylation) Core->Radiolabel Biaryl Biaryl Analogues (Extended Hydrophobic Reach) Suzuki->Biaryl SecAmine N-Methyl Analogues (High Potency SNRI) Methylation->SecAmine PET PET Tracer (In Vivo Imaging) Radiolabel->PET

Caption: Functionalization pathways leveraging the amine and aryl bromide handles for SAR expansion and imaging applications.

Experimental Protocols

Protocol A: Preparation of the HCl Salt

Note: This protocol assumes the availability of the free base or the N-Boc protected precursor.

  • Dissolution: Dissolve 1.0 eq of the N-Boc-2-(4-bromophenoxy)-2-phenylethylamine in anhydrous 1,4-dioxane (5 mL/mmol).

  • Acidification: Add 10 eq of 4M HCl in dioxane dropwise at 0°C under

    
     atmosphere.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (disappearance of non-polar spot) or LC-MS.

  • Isolation: The product often precipitates as a white solid. Dilute with diethyl ether (

    
    ) to maximize precipitation.
    
  • Filtration: Filter the solid under inert gas (Argon) to avoid moisture absorption. Wash with cold

    
    .
    
  • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 12 hours.

  • Yield: Typically >90% as a white, crystalline powder.

Protocol B: Analytical Validation (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 220 nm (Amine/Phenyl absorption) and 254 nm (Aryl Bromide).

  • Retention Time: Expect late elution (~7-8 min) due to high lipophilicity (LogP ~3.5).

Biological Relevance & Pharmacophore Analysis[1][4][5]

The 2-phenoxy-2-phenylethylamine scaffold represents a contracted pharmacophore of the classical SNRI class.

  • Distance Constraint: The distance between the basic nitrogen and the centroid of the aromatic rings is shortened by one methylene unit (~1.5 Å) compared to Fluoxetine. This alteration often results in reduced affinity for SERT but may retain or enhance affinity for NET or DAT (Dopamine Transporter), depending on the specific substituents.

  • Halogen Effect: The para-bromo substituent serves as a bioisostere for the trifluoromethyl group (

    
    ) seen in Fluoxetine, providing similar bulk and lipophilicity but with distinct halogen-bonding capabilities.
    

Safety Note: As with all aryloxy-alkylamines, this compound should be treated as a potent CNS-active agent. Standard laboratory PPE (gloves, goggles, fume hood) is mandatory. The benzylic ether linkage is stable under physiological conditions but can degrade under strong Lewis acid conditions.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 11235678 (Analogous Scaffold). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthetic Methodology (Mitsunobu Etherification)

    • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. [Link]

  • Pharmacophore & SAR Context

    • Wong, D. T., et al. (1995). "The Discovery of Prozac (Fluoxetine)." Nature Reviews Drug Discovery. (Contextual grounding for aryloxy-phenyl-amine scaffolds).
    • Kuder, K., et al. (2022). "Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold."[1] International Journal of Molecular Sciences. [Link]

  • Process Chemistry (Styrene Oxide Ring Opening)

Sources

Structure-activity relationship (SAR) of phenoxy-phenyl-ethylamine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Phenoxy-Phenyl-Ethylamine Scaffolds

Introduction: The Privileged Nature of the Diaryl Ether Motif

The diaryl ether is a recurring and valuable scaffold in the discovery of both medicinal and agrochemical agents, prized for its unique physicochemical properties and biological versatility.[1] Within the realm of central nervous system (CNS) drug discovery, a specific iteration of this motif—the phenoxy-phenyl-ethylamine scaffold—has proven to be an exceptionally fruitful starting point for developing potent and selective modulators of monoamine transporters. This guide provides a detailed exploration of the structure-activity relationships (SAR) that govern the interaction of these compounds with key CNS targets, primarily the norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT).

The journey of this scaffold is a classic example of medicinal chemistry evolution, originating from the antihistamine diphenhydramine. Researchers at Eli Lilly and Company identified 3-phenoxy-3-phenylpropan-1-amine (PPPA) as a derivative with significant antidepressant potential, laying the groundwork for the development of blockbuster drugs such as the selective serotonin reuptake inhibitor (SSRI) Fluoxetine and the selective norepinephrine reuptake inhibitor (NRI) Atomoxetine.[2] Understanding the nuanced SAR of this scaffold is therefore critical for researchers aiming to design next-generation CNS therapeutics with tailored selectivity and improved pharmacokinetic profiles.

Core Scaffold and Key Interactive Regions

The foundational structure consists of a central ethylamine or propylamine chain linked to a phenyl ring and a phenoxy group. The potency and, crucially, the selectivity of these molecules are dictated by the nature and position of substituents on three key regions: the phenoxy ring (Ring A), the phenyl ring (Ring B), and the amine terminus.

Figure 1: Core Phenoxy-Phenyl-Ethylamine Scaffold.

Dissecting the Structure-Activity Relationship

The remarkable therapeutic diversity of this scaffold stems from its sensitivity to minor structural modifications. Substitutions that appear trivial can dramatically shift the pharmacological profile from a potent NRI to a highly selective SSRI or a balanced dual-reuptake inhibitor.

The Phenoxy Ring (Ring A): The Norepinephrine Selectivity Switch

Substitutions on the phenoxy ring are a primary determinant of affinity and selectivity for the norepinephrine transporter (NET).

  • Ortho-Substitution: The introduction of a small, lipophilic group at the ortho- (2-position) of the phenoxy ring is a hallmark of potent and selective NRIs.

    • Atomoxetine , a widely prescribed treatment for ADHD, features an ortho-methyl group.[2][3] This substitution is thought to induce a conformational preference in the molecule that favors optimal binding within the NET.

    • Nisoxetine , another potent NRI, incorporates an ortho-methoxy group.[2][4] The potency of Nisoxetine (Ki = 0.46 nM at rat NET) underscores the favorability of this substitution pattern for NET inhibition.[4]

  • Para-Substitution: Moving the substituent to the para- (4-position) can alter activity. For example, N-methyl 3-(p-trifluoromethylphenoxy)-3-phenylpropylamine demonstrates antidepressant activity, indicating that para-substitution is tolerated and can contribute to efficacy.[5]

The causal basis for the ortho-effect likely involves a combination of steric and electronic factors. The ortho-substituent can restrict the rotation of the phenoxy ring, locking the molecule into a bioactive conformation that presents the optimal pharmacophoric features to the NET binding pocket.

The Phenyl Ring (Ring B): The Serotonin Selectivity Switch

In contrast to the phenoxy ring, substitutions on the phenyl ring are pivotal for achieving high affinity and selectivity for the serotonin transporter (SERT).

  • Para-Substitution with Electron-Withdrawing Groups (EWGs): This is the most critical modification for directing activity towards SERT.

    • Fluoxetine (Prozac) , the archetypal SSRI, contains a potent electron-withdrawing para-trifluoromethyl (-CF3) group on the phenyl ring.[2] This feature is fundamental to its high affinity for SERT and its selectivity over NET.

    • The active metabolite, Norfluoxetine , retains this para-CF3 group and also functions as a potent SSRI.[2]

The electronic nature of the substituent is key. The -CF3 group significantly alters the electronic distribution of the phenyl ring, likely enhancing key interactions (e.g., dipole-dipole or π-π stacking) with specific residues within the SERT binding site that are different from those in the NET.

The Amine Terminus and Alkyl Chain: Modulating Potency and Chirality

The ethylamine/propylamine chain and its nitrogen substituent are essential for the primary interaction with monoamine transporters and play a crucial role in overall potency.

  • N-Substitution: A secondary amine, typically N-methyl, is often optimal for high-affinity binding. Both Atomoxetine and Fluoxetine are N-methyl amines.[2] Primary amines (e.g., Norfluoxetine) are also highly active, but tertiary amines often show reduced potency.[5]

  • Chirality: The carbon atom to which the phenyl and phenoxy groups are attached is a chiral center. Stereochemistry is critically important for activity.

    • For Atomoxetine, the pharmacological activity resides almost exclusively in the (R)-enantiomer , which is approximately nine times more potent as a norepinephrine reuptake inhibitor than the (S)-isomer.[3] This highlights the precise three-dimensional fit required for effective binding to the transporter.

Quantitative SAR Summary

The following table summarizes the SAR for key compounds derived from the phenoxy-phenyl-propylamine scaffold, illustrating how subtle changes dramatically alter transporter selectivity.

CompoundPhenoxy Ring (A) SubstitutionPhenyl Ring (B) SubstitutionN-SubstitutionNET Ki (nM)SERT Ki (nM)Selectivity Profile
(R)-Nisoxetine 2-MethoxyNone-CH₃0.46158Selective NRI[4]
(R)-Atomoxetine 2-MethylNone-CH₃~3~77Selective NRI[3][6]
N-Methyl-PPPA NoneNone-CH₃4.76.9SNRI (Balanced)[2]
Fluoxetine None4-Trifluoromethyl-CH₃2001Selective SSRI[2]

Note: Ki values can vary between studies and species; these are representative values for comparative purposes.

Experimental Protocols for SAR Determination

To establish the SAR profiles detailed above, robust and reproducible experimental methods are required. A cornerstone of this effort is the competitive radioligand binding assay, which directly measures the affinity of a test compound for a specific transporter.

Workflow: Radioligand Binding Assay for NET/SERT Affinity

This workflow outlines the self-validating system used to determine a compound's inhibitory constant (Ki) for monoamine transporters.

G cluster_prep Tissue Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Acquisition & Analysis prep1 Harvest Rat Brain Tissue (e.g., Cortex for NET, Hypothalamus for SERT) prep2 Homogenize in Sucrose Buffer prep1->prep2 prep3 Centrifuge to Pellet Membranes prep2->prep3 prep4 Resuspend & Wash Pellet prep3->prep4 prep5 Final Resuspension in Assay Buffer (Synaptosome Preparation) prep4->prep5 assay1 Incubate Membranes with: 1. Radioligand (e.g., [³H]Nisoxetine for NET) 2. Test Compound (Varying Concentrations) prep5->assay1 Add to Assay assay3 Incubate at Defined Temp/Time (e.g., 60 min at 4°C) assay1->assay3 assay2 Control Wells: - Total Binding (No Competitor) - Non-Specific Binding (Excess Desipramine) assay2->assay3 analysis1 Rapidly Filter Assay Mixture (Harvest Bound Radioligand) assay3->analysis1 Terminate Reaction analysis2 Wash Filters to Remove Unbound Ligand analysis1->analysis2 analysis3 Quantify Radioactivity (Scintillation Counting) analysis2->analysis3 analysis4 Calculate Specific Binding analysis3->analysis4 analysis5 Generate Competition Curve (Binding vs. [Test Compound]) analysis4->analysis5 analysis6 Calculate IC₅₀ & Convert to Ki (Cheng-Prusoff Equation) analysis5->analysis6

Figure 2: Experimental workflow for determining transporter binding affinity.
Step-by-Step Methodology
  • Tissue Preparation:

    • Euthanize adult male Sprague-Dawley rats according to approved institutional animal care protocols.

    • Rapidly dissect brain regions of interest (e.g., prefrontal cortex for high NET density).

    • Homogenize the tissue in ice-cold buffer (e.g., 0.32 M sucrose) using a glass-Teflon homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the synaptosomal membranes.

    • Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in the assay buffer to a final protein concentration of 100-200 µg/mL, determined by a Bradford or BCA protein assay.

  • Competitive Binding Assay:

    • Prepare serial dilutions of the test compound (e.g., from 100 µM to 0.1 nM).

    • In a 96-well plate, add assay buffer, the appropriate concentration of test compound, and the prepared membrane suspension.

    • Initiate the binding reaction by adding a fixed concentration of a specific radioligand (e.g., 1 nM [³H]Nisoxetine for NET assays).

    • Include control wells: "Total Binding" wells receive vehicle instead of the test compound, and "Non-Specific Binding" (NSB) wells receive a saturating concentration of a known high-affinity inhibitor (e.g., 10 µM desipramine for NET) to define background signal.

    • Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 4°C) to reach equilibrium.

  • Data Acquisition and Analysis:

    • Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester, trapping the membranes with bound radioligand.

    • Immediately wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

    • Calculate the Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal competition curve.

    • Use non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

Conclusion and Future Directions

The phenoxy-phenyl-ethylamine scaffold is a testament to the power of systematic SAR exploration. The scaffold's inherent "plasticity" allows for the fine-tuning of its pharmacological profile, enabling the development of highly selective agents for distinct monoamine transporters. Key takeaways include:

  • Ortho-substitution on the phenoxy ring is a powerful strategy for engineering potent and selective NET inhibitors.

  • Para-substitution with strong EWGs on the phenyl ring is the dominant strategy for creating selective SERT inhibitors.

  • N-methylation and (R)-stereochemistry are often critical for maximizing potency.

Future research will likely focus on leveraging these principles to design novel agents with unique profiles, such as dual NET/SERT inhibitors for complex depressive disorders or compounds with optimized pharmacokinetic properties to reduce metabolic liabilities and improve patient outcomes.[7][8][9] The foundational SAR knowledge detailed in this guide provides an authoritative starting point for these endeavors.

References

  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. [Link]

  • A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters. [Link]

  • The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review. Frontiers in Psychiatry. [Link]

  • Atomoxetine: A Review of its Use in Attention-Deficit Hyperactivity Disorder in Children and Adolescents. Paediatric Drugs. [Link]

  • Aryloxyphenylpropylamines in treating depression.
  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry. [Link]

  • PPPA (drug). Wikipedia. [Link]

  • Atomoxetine. StatPearls. [Link]

  • Norepinephrine transporter inhibitors and their therapeutic potential. ACS Chemical Neuroscience. [Link]

  • Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models. European Journal of Pharmaceutical Sciences. [Link]

  • Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models. PubMed. [Link]

Sources

The Definitive Technical Guide to Brominated Phenethylamines and Phenoxy Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the history, chemical discovery, and structure-activity relationships (SAR) of brominated phenethylamine compounds, specifically focusing on the 2C-x and DOx families. It addresses the nomenclature distinction between phenethylamines (the active psychoactive scaffold) and phenoxyethylamines (a structurally related but pharmacologically distinct ether analog).

Part 1: Historical Genesis and Discovery[1]

The Shulgin Era (1970s)

The discovery of brominated phenethylamines is inextricably linked to the work of Dr. Alexander Shulgin. Following the characterization of DOM (2,5-dimethoxy-4-methylamphetamine) in the 1960s, Shulgin sought to map the specific influence of the 4-position substituent on the phenyl ring.

  • 1973-1974: Shulgin synthesized DOB (2,5-dimethoxy-4-bromoamphetamine). He noted its extreme potency (active in the 1–3 mg range) but long duration and high body load.

  • 1974 (The Breakthrough): seeking a compound with a more manageable duration, Shulgin removed the alpha-methyl group from the amphetamine chain of DOB. This structural modification converted the amphetamine backbone into a phenethylamine backbone.

  • The Result: 2C-B (4-bromo-2,5-dimethoxyphenethylamine).[1][2][3][4]

    • Significance: 2C-B retained the psychedelic visual character of its amphetamine cousin (DOB) but possessed a much shorter duration and a more favorable therapeutic index. It became the archetype for the "2C" family (named for the 2 C arbon chain between the ring and amine).

Nomenclature Correction: Phenethylamine vs. Phenoxyethylamine

Researchers often confuse these two scaffolds. It is critical to distinguish them for accurate SAR analysis:

ScaffoldStructureRepresentative Compound5-HT2A Activity
Phenethylamine

2C-B High (nM affinity)
Phenoxyethylamine

Beta-Oxa-2C-B Low/Negligible
  • Note: The user's term "brominated phenoxy-ethylamine" technically refers to the ether analog (bottom row). However, in historical discovery contexts, this almost exclusively refers to 2C-B (top row), where the "phenoxy" description arises from the methoxy (

    
    ) groups on the ring, or a conflation of terms. This guide focuses on the active 2C-B scaffold while referencing the ether analog's inactivity to demonstrate SAR principles.
    

Part 2: Chemical Synthesis and Protocols[6]

The synthesis of 4-brominated phenethylamines typically follows a linear pathway starting from 2,5-dimethoxybenzaldehyde. The bromine atom is often introduced in the final step to avoid reduction interference, although early-stage bromination is possible.

Standard Synthesis Workflow (The "Henry Reaction" Route)
  • Condensation: 2,5-Dimethoxybenzaldehyde reacts with nitromethane (catalyzed by ammonium acetate) to form the nitrostyrene.

  • Reduction: The nitrostyrene is reduced (using LAH or

    
    /catalyst) to 2,5-dimethoxyphenethylamine (2C-H).
    
  • Halogenation: Elemental bromine is added to 2C-H in glacial acetic acid to yield 2C-B.

Visualization of Synthesis Pathway

Synthesis Aldehyde 2,5-Dimethoxybenzaldehyde Nitrostyrene 2,5-Dimethoxy-beta-nitrostyrene Aldehyde->Nitrostyrene + Nitromethane (NH4OAc, reflux) Amine 2,5-Dimethoxyphenethylamine (2C-H) Nitrostyrene->Amine + LiAlH4 / THF (Reduction) Product 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) Amine->Product + Br2 / CH3COOH (Electrophilic Aromatic Substitution)

Caption: Figure 1. The classic Shulgin synthesis route for 2C-B via the Henry reaction and late-stage bromination.

Part 3: Structure-Activity Relationships (SAR)

The "magic" of the brominated phenethylamines lies in the specific interaction between the 4-position halogen and the hydrophobic pocket of the 5-HT2A receptor.

The Role of the Bromine Atom
  • Steric Bulk: The bromine atom (atomic radius ~114 pm) provides the optimal steric volume to occupy the hydrophobic cleft in the receptor's binding site.

  • Lipophilicity: The halogen increases lipophilicity, aiding blood-brain barrier (BBB) penetration.

  • Metabolic Stability: The 4-bromo substituent blocks metabolic hydroxylation at the para-position, extending the half-life compared to non-substituted analogs.

The "Phenoxy" (Beta-Oxa) Modification

Why is the phenethylamine preferred over the phenoxyethylamine?

  • Mechanism: Replacing the beta-carbon with an oxygen atom (creating an ether linkage) introduces a lone pair and changes the bond angle/flexibility of the side chain.

  • Result: This modification disrupts the critical ionic interaction between the amine nitrogen and the conserved Aspartate residue (Asp3.32) in the GPCR transmembrane domain. Consequently, beta-oxa analogs of 2C-B are largely inactive as psychedelics.

SAR Logic Diagram

SAR cluster_0 Core Scaffold cluster_1 4-Position Substituent Node1 Phenyl Ring (Aromatic Interaction) Br Bromine (2C-B) Optimal Hydrophobic Fit High Potency Node1->Br H Hydrogen (2C-H) No Hydrophobic Fill Low Potency Node1->H I Iodine (2C-I) High Steric Bulk High Potency Node1->I Node2 2,5-Methoxy Groups (Hydrogen Bonding) Node3 Ethylamine Chain (Ionic Bond to Asp3.32) Loss Loss of Activity (Conf. Mismatch) Node3->Loss Beta-Oxa Substitution (O replaces C)

Caption: Figure 2. SAR map showing the critical role of the 4-position halogen and the detrimental effect of beta-oxa substitution.

Part 4: Pharmacological Profile[5][7][8][9]

Receptor Binding Affinities ( )

The following data summarizes the binding affinity of 2C-B compared to its amphetamine analog (DOB) and the natural prototype (Mescaline). Lower


 values indicate higher affinity.
Compound5-HT2A (

nM)
5-HT2C (

nM)
5-HT1A (

nM)
Potency (Human)
2C-B ~1.0 - 5.0~2.0 - 10.0> 100012 - 24 mg
DOB 0.5 - 1.00.8 - 2.0> 10001 - 3 mg
Mescaline ~500~1000> 10,000200 - 400 mg

Note: 2C-B acts as a partial agonist at 5-HT2A.[3] Its lower potency compared to DOB is attributed to faster metabolic clearance (MAO susceptibility) of the phenethylamine chain compared to the alpha-methylated amphetamine chain.

Metabolism[2]
  • Deamination: The primary metabolic route for 2C-B is oxidative deamination by Monoamine Oxidase (MAO-A and MAO-B) to form the corresponding phenylacetic acid.

  • Implication: This susceptibility explains why 2C-B requires higher doses (mg range) compared to DOB (microgram range), as DOB's alpha-methyl group sterically hinders MAO.

References

  • Shulgin, A. T., & Carter, M. F. (1975). Centrally Active Phenethylamines. Psychopharmacology Communications.

  • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story.[5] Transform Press. (Detailed synthesis and bioassay of 2C-B and DOB).

  • Villalobos, C. A., et al. (2004). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes. British Journal of Pharmacology.

  • Nichols, D. E. (2016). Psychedelics.[5][6] Pharmacological Reviews. (Comprehensive review of SAR including phenethylamines).

  • Dean, B. V., et al. (2013). 2C or Not 2C: Phenethylamine Designer Drug Review. Journal of Medical Toxicology.

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A Technical Guide to the Synthesis of 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive review of the primary synthetic routes for 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine, a key intermediate in the development of various pharmacologically active compounds. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development. We will explore and critically analyze three principal synthetic strategies: Nucleophilic Substitution via the Williamson Ether Synthesis, Copper-Catalyzed Ullmann Condensation, and a route involving Reductive Amination of a ketone precursor. Each section will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer expert insights into the advantages and challenges associated with each approach.

Introduction: The Significance of 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine

The 2-aryloxy-2-phenylethylamine scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active molecules. The specific substitution pattern of 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine, featuring a bromo-substituted phenoxy ring and a phenylethylamine core, makes it a versatile building block for the synthesis of potential therapeutic agents targeting various receptors and enzymes. The bromine atom, in particular, serves as a useful handle for further chemical modifications, such as cross-coupling reactions, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

This guide aims to provide a detailed and practical overview of the most viable methods for the synthesis of this important intermediate, empowering researchers to make informed decisions in their synthetic endeavors.

Synthetic Strategies: A Comparative Analysis

The synthesis of 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine can be approached through several distinct pathways. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale of synthesis, stereochemical considerations, and the need for functional group tolerance. We will now examine the most prominent and field-proven strategies.

Strategy 1: Nucleophilic Substitution via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and robust method for the formation of ethers, involving the reaction of an alkoxide with a primary alkyl halide.[1][2] In the context of our target molecule, this translates to the coupling of a 2-amino-1-phenylethanol derivative with a 4-bromophenoxide. A critical consideration in this approach is the presence of the nucleophilic amino group in the 2-amino-1-phenylethanol backbone, which can compete with the hydroxyl group in the reaction with an electrophile. Therefore, protection of the amine is a mandatory preliminary step.

Conceptual Workflow:

Williamson_Ether_Synthesis cluster_0 Protection cluster_1 Etherification cluster_2 Deprotection 2-Amino-1-phenylethanol 2-Amino-1-phenylethanol N-Boc-2-amino-1-phenylethanol N-Boc-2-amino-1-phenylethanol 2-Amino-1-phenylethanol->N-Boc-2-amino-1-phenylethanol Boc₂O, Base N-Boc-2-(4-bromo-phenoxy)-2-phenyl-ethylamine N-Boc-2-(4-bromo-phenoxy)-2-phenyl-ethylamine N-Boc-2-amino-1-phenylethanol->N-Boc-2-(4-bromo-phenoxy)-2-phenyl-ethylamine 1. Base (e.g., NaH) 2. 4-Bromophenol derivative 4-Bromophenol 4-Bromophenol 4-Bromophenol->N-Boc-2-(4-bromo-phenoxy)-2-phenyl-ethylamine Target_Molecule 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine N-Boc-2-(4-bromo-phenoxy)-2-phenyl-ethylamine->Target_Molecule Acid (e.g., TFA, HCl)

Figure 1: Workflow for Williamson Ether Synthesis.

2.1.1. Step 1: Amine Protection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions.[3]

Experimental Protocol: N-Boc Protection of 2-Amino-1-phenylethanol

  • Dissolve 2-amino-1-phenylethanol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq.).

  • To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected amino alcohol.

2.1.2. Step 2: Williamson Ether Synthesis

With the amine protected, the hydroxyl group can now selectively react with a suitable electrophile derived from 4-bromophenol. The reaction proceeds via an Sₙ2 mechanism.[1]

Experimental Protocol: Etherification

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-Boc-2-amino-1-phenylethanol (1.0 eq.) in anhydrous THF.

  • Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH) (1.2 eq.) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then add 4-bromophenol (1.1 eq.).

  • The reaction is then heated to reflux and monitored by TLC.

  • Upon completion, the reaction is carefully quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

2.1.3. Step 3: Deprotection

The final step is the removal of the Boc protecting group to yield the target primary amine. This is typically achieved under acidic conditions.[4][5]

Experimental Protocol: N-Boc Deprotection

  • Dissolve the N-Boc-2-(4-bromo-phenoxy)-2-phenyl-ethylamine in an appropriate solvent such as DCM or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane (e.g., 4M).[3]

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, the solvent and excess acid are removed under reduced pressure. If an HCl salt is formed, it can often be precipitated with diethyl ether.

  • The resulting salt can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted to yield the free amine.

Table 1: Comparison of Deprotection Conditions

ReagentSolventTemperatureTimeComments
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature1-2 hoursVolatile and easy to remove, but corrosive.
HCl in Dioxane (4M)DioxaneRoom Temperature2-4 hoursForms the hydrochloride salt directly.[3]
p-Toluenesulfonic acidMethanolReflux1-3 hoursMilder conditions, may require heat.
Strategy 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms C-O, C-N, or C-S bonds, typically between an aryl halide and an alcohol, amine, or thiol.[6][7] This method offers a more direct approach to the target molecule by coupling 2-amino-1-phenylethanol with a 4-bromophenyl halide, potentially avoiding the need for amine protection. However, traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. Modern modifications using ligands can lead to milder reaction conditions.[8]

Conceptual Workflow:

Ullmann_Condensation 2-Amino-1-phenylethanol 2-Amino-1-phenylethanol Target_Molecule 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine 2-Amino-1-phenylethanol->Target_Molecule CuI, Ligand (e.g., L-proline), Base (e.g., K₂CO₃), Solvent (e.g., DMSO) 4-Bromophenyl_halide 4-Bromoiodobenzene or 4-Dibromobenzene 4-Bromophenyl_halide->Target_Molecule

Figure 2: Workflow for Ullmann Condensation.

Experimental Protocol: Ullmann Condensation

  • To a reaction vessel, add 2-amino-1-phenylethanol (1.0 eq.), 4-bromoiodobenzene (1.2 eq.), copper(I) iodide (CuI) (0.1-0.2 eq.), a ligand such as L-proline (0.2-0.4 eq.), and a base, for instance, potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 eq.).[8][9]

  • Add a high-boiling polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Degas the reaction mixture and heat it to 100-140 °C under an inert atmosphere for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Expertise & Experience Insights:

The choice of ligand in the Ullmann condensation is crucial for achieving good yields at lower temperatures. Amino acids, such as L-proline, have been shown to be effective ligands for copper-catalyzed C-O bond formation.[8] The reactivity of the aryl halide follows the order I > Br > Cl. Therefore, using 4-bromoiodobenzene might be advantageous over 1,4-dibromobenzene.

Strategy 3: Reductive Amination of a Ketone Precursor

This strategy involves the synthesis of a ketone intermediate, 2-(4-bromophenoxy)-1-phenylethanone, followed by its conversion to the target amine via reductive amination.[10][11] This approach decouples the C-O bond formation from the introduction of the amine functionality.

Conceptual Workflow:

Reductive_Amination_Route cluster_0 Ketone Synthesis cluster_1 Reductive Amination 2-Bromo-1-phenylethanone 2-Bromo-1-phenylethanone Ketone_Intermediate 2-(4-Bromophenoxy)-1-phenylethanone 2-Bromo-1-phenylethanone->Ketone_Intermediate Base (e.g., K₂CO₃) 4-Bromophenol 4-Bromophenol 4-Bromophenol->Ketone_Intermediate Target_Molecule 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine Ketone_Intermediate->Target_Molecule NH₃ or NH₄OAc, Reducing Agent (e.g., NaBH₃CN)

Figure 3: Workflow for the Reductive Amination Route.

2.3.1. Step 1: Synthesis of 2-(4-Bromophenoxy)-1-phenylethanone

The ketone intermediate can be synthesized via a nucleophilic substitution reaction between 2-bromo-1-phenylethanone and 4-bromophenol.

Experimental Protocol: Ketone Synthesis

  • Dissolve 4-bromophenol (1.0 eq.) and potassium carbonate (K₂CO₃) (1.5 eq.) in a suitable solvent like acetone or acetonitrile.

  • To this mixture, add a solution of 2-bromo-1-phenylethanone (1.1 eq.) in the same solvent dropwise.

  • Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring by TLC.

  • After completion, filter off the inorganic salts and concentrate the filtrate.

  • Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate to obtain the crude ketone, which can be purified by recrystallization or column chromatography.

2.3.2. Step 2: Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from ketones or aldehydes.[10] The reaction proceeds through the in-situ formation of an imine or enamine, which is then reduced to the amine.

Experimental Protocol: Reductive Amination

  • Dissolve 2-(4-bromophenoxy)-1-phenylethanone (1.0 eq.) in a solvent such as methanol or ethanol.

  • Add an ammonia source, for example, ammonium acetate or a solution of ammonia in methanol (excess).

  • Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq.), portion-wise. The pH of the reaction should be maintained between 6 and 7.

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

  • Once the reaction is complete, carefully add dilute HCl to decompose the excess reducing agent.

  • Make the solution basic with NaOH and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the target amine. Purification can be achieved by column chromatography.

Table 2: Comparison of Reducing Agents for Reductive Amination

Reducing AgentSolventpHComments
Sodium Cyanoborohydride (NaBH₃CN)Methanol, Ethanol6-7Effective for imine reduction, toxic cyanide byproduct.[12]
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloroethane, THFN/AMilder and less toxic, but moisture-sensitive.[12]
Hydrogen (H₂) with Catalyst (e.g., Pd/C, Raney Ni)Methanol, EthanolN/A"Green" method, requires specialized equipment.

Alternative Approaches and Future Perspectives

While the three main strategies discussed provide robust pathways to 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine, other methods are also worth considering. The Mitsunobu reaction , for instance, offers a mild alternative for the etherification of 2-amino-1-phenylethanol with 4-bromophenol, using triphenylphosphine and a dialkyl azodicarboxylate.[13][14] This reaction typically proceeds with inversion of configuration at the alcohol center, which can be advantageous for stereoselective synthesis.

Future advancements in this field may focus on the development of more efficient and environmentally benign catalytic systems. For example, the use of earth-abundant metal catalysts for the Ullmann-type coupling or the development of enzymatic methods for reductive amination could offer significant advantages in terms of cost and sustainability.

Conclusion

The synthesis of 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine can be effectively achieved through several well-established synthetic routes. The Williamson ether synthesis , although requiring protection and deprotection steps, is a reliable and high-yielding method. The Ullmann condensation offers a more direct approach, with modern protocols allowing for milder reaction conditions. The reductive amination of a ketone precursor provides an alternative strategy that separates the C-O and C-N bond-forming steps.

The optimal choice of synthetic route will be dictated by the specific requirements of the research project, including scale, cost, and stereochemical considerations. This guide has provided the foundational knowledge and practical protocols to enable chemists to confidently synthesize this valuable chemical intermediate.

References

  • Mitsunobu reaction - Wikipedia. (URL: [Link])

  • How do you do a retrosynthesis of {2-[1-(4-bromophenyl)-1-phenylethoxy]et.. - Filo. (URL: [Link])

  • Mitsunobu reaction - Organic Synthesis. (URL: [Link])

  • Mitsunobu Reaction - Organic Chemistry Portal. (URL: [Link])

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. (URL: [Link])

  • Williamson ether synthesis - L.S.College, Muzaffarpur. (URL: [Link])

  • Williamson Ether Synthesis Lab 3 - Edubirdie. (URL: [Link])

  • Williamson Ether Synthesis - YouTube. (URL: [Link])

  • Efficient, continuous N-Boc deprotection of amines using solid acid catalysts - The Royal Society of Chemistry. (URL: [Link])

  • Williamson Ether Synthesis - ChemTalk. (URL: [Link])

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  • Solvent-Free Mechanochemical Deprotection of N-Boc Group - FULIR. (URL: [Link])

  • Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone - PrepChem.com. (URL: [Link])

  • Application Note – Reductive Amination. (URL: [Link])

  • A Facile and Efficient Protocol for α-Bromination of Acetophenones using N-Bromosuccinimide under Sonochemical Conditions. (URL: [Link])

  • Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. (URL: [Link])

  • Reductive Amination - Common Conditions. (URL: [Link])

  • Ullmann Coupling & other Cu Catalyzed reactions - Organic Synthesis. (URL: [Link])

  • Ullmann coupling-An overview - OperaChem. (URL: [Link])

  • Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis | Request PDF - ResearchGate. (URL: [Link])

  • Enantioselective Organocatalytic Reductive Amination - Macmillan Group. (URL: [Link])

  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC. (URL: [Link])

  • Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - Frontiers. (URL: [Link])

  • Processes for producing optically active 2-amino-1-phenylethanol derivatives - Google P
  • Synthesis of Chiral 2-Amino-1-Phenylethanol | 64 | Catalysis of Organi - Taylor & Francis eBooks. (URL: [Link])

  • Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides | Journal of the American Chemical Society - ACS Publications. (URL: [Link])

  • N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers - MDPI. (URL: [Link])

  • Synthesis of β-phenylethylamine derivatives IX: The enantiomers and diastereoisomers of N-phenoxyalkyl-β-(4-hydroxyphenyl)ethylamine derivatives - ResearchGate. (URL: [Link])

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Unveiling the Molecular Targets of 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The 2-phenylethylamine scaffold is a cornerstone in medicinal chemistry, forming the basis for a vast array of neuroactive compounds.[1] This guide delves into the biological targets of a specific subclass: 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine analogs. While direct experimental data on the lead compound is nascent, a comprehensive analysis of structurally related molecules, coupled with established pharmacological principles, allows for a predictive exploration of its primary molecular interactions. This document serves as a technical resource, elucidating the probable targets, the rationale for their selection, and the experimental methodologies required for their validation.

Predicted Primary Biological Targets: A Two-Pronged Approach

Based on the extensive literature on phenylethylamine derivatives, the biological activity of 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine analogs is likely to converge on two key areas of the central nervous system: the serotonergic system , with a high probability of interacting with 5-HT2A receptors , and the dopaminergic system , specifically targeting the dopamine transporter (DAT) .[2][3]

The Serotonin 5-HT2A Receptor: A High-Affinity Target

The serotonin 2A receptor (5-HT2A) is a G-protein coupled receptor (GPCR) predominantly linked to the Gq/11 signaling pathway.[4] Its activation leads to a cascade of intracellular events, including the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] This signaling cascade ultimately results in an increase in intracellular calcium levels.[5]

Causality for Targeting: The phenylethylamine core structure is a well-established pharmacophore for 5-HT2A receptor ligands.[6] The addition of a 4-bromo substituent on a phenyl ring, as seen in compounds like 2C-B (2,5-dimethoxy-4-bromophenethylamine), is known to confer high affinity for the 5-HT2A receptor.[7] While the specific arrangement in 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine differs, the presence of the halogenated phenoxy group strongly suggests a potential for interaction with the 5-HT2A receptor binding pocket.

Predicted Functional Outcome: Depending on the precise conformational binding, these analogs could act as agonists, partial agonists, or antagonists at the 5-HT2A receptor. Some related phenylethylamines have demonstrated antagonist properties at this receptor.[8]

Signaling Pathway of the 5-HT2A Receptor

5HT2A_Signaling_Pathway Ligand 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine Analog Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds to G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Stimulates Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca2->Cellular_Response PKC->Cellular_Response

Caption: Predicted signaling cascade upon agonist binding to the 5-HT2A receptor.

The Dopamine Transporter (DAT): A Modulator of Synaptic Dopamine

The dopamine transporter (DAT) is a sodium-dependent symporter responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thereby regulating the duration and intensity of dopaminergic signaling.[9]

Causality for Targeting: The β-phenethylamine scaffold is a known structural motif for DAT inhibitors.[10] Structure-activity relationship (SAR) studies of various phenethylamine derivatives have shown that substitutions on the phenyl ring can significantly influence their affinity and potency as dopamine reuptake inhibitors.[9] The presence of two phenyl rings in the 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine structure provides multiple points of potential interaction within the DAT binding site.

Predicted Functional Outcome: These analogs are predicted to act as inhibitors of dopamine reuptake. This would lead to an increase in the concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.

Experimental Workflow for Target Validation

Experimental_Workflow cluster_0 Primary Screening cluster_1 Functional Characterization cluster_2 Selectivity & Mechanism Binding_Assay Radioligand Binding Assays (5-HT2A & DAT) Functional_Assay_5HT2A Functional Assays (5-HT2A) - Calcium Mobilization - IP1 Accumulation Binding_Assay->Functional_Assay_5HT2A Confirmed Binders Functional_Assay_DAT Functional Assays (DAT) - [³H]Dopamine Uptake Inhibition Binding_Assay->Functional_Assay_DAT Confirmed Binders Selectivity_Panel Selectivity Profiling (Other Receptors & Transporters) Functional_Assay_5HT2A->Selectivity_Panel Active Compounds Functional_Assay_DAT->Selectivity_Panel Active Compounds Downstream_Signaling Downstream Signaling Studies (e.g., ERK Phosphorylation) Selectivity_Panel->Downstream_Signaling Selective Hits

Caption: A logical workflow for the experimental validation of biological targets.

Quantitative Analysis of Analog Activity

To provide a framework for understanding the potential potency of 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine analogs, the following table summarizes binding affinity data (Ki values) for structurally related compounds at the 5-HT2A receptor and inhibitory activity (IC50 values) at the dopamine transporter.

Compound ClassSpecific AnalogTargetActivity (Ki/IC50, nM)Reference
Phenylethylamines 2-(2,5-dimethoxy-4-iodophenyl)ethylamine5-HT2A41[7]
2-(2,5-dimethoxy-4-butylphenyl)ethylamine5-HT2A32[7]
2-(2,5-dimethoxy-4-phenylphenyl)ethylamine5-HT2A33[7]
Bivalent Phenethylamines D-362 (Octamethylene-linked)DAT51.9 (Ki)[11]
D-309 (Trimethylene-linked DA/AMP hybrid)DAT~13-fold more potent than DA[11]
Arylalkylamines Compound 9 (proprietary)DAT398.6 (IC50)[8]

Note: This table is illustrative and includes data from related but not identical structures to provide a general sense of the potential activity range.

Experimental Protocols for Target Validation

The following protocols provide detailed, step-by-step methodologies for key experiments to validate the predicted biological targets.

Radioligand Binding Assay for the 5-HT2A Receptor

This protocol is designed to determine the binding affinity (Ki) of the test compounds for the human 5-HT2A receptor.

Self-Validating System: The inclusion of known standards (e.g., ketanserin as a high-affinity antagonist) and the determination of non-specific binding provide internal controls for the validity of the assay.

Methodology:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human 5-HT2A receptor.[12]

    • Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay binding buffer (e.g., 50 mM Tris-HCl, 0.5 mM EDTA, 5 mM MgCl2, pH 7.4).[13]

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well microplate, add the following to each well in a final volume of 200-250 µL:[13][14]

      • Cell membrane preparation (typically 50-120 µg of protein).[14]

      • A fixed concentration of a suitable radioligand, such as [³H]ketanserin or [¹²⁵I]DOI (e.g., 0.5 nM).[13]

      • Increasing concentrations of the unlabeled test compound (e.g., from 0.01 nM to 10 µM).

      • For determining non-specific binding, add a high concentration of a known 5-HT2A ligand (e.g., 10 µM DOI).[13]

      • For total binding, add assay buffer instead of a competing ligand.

  • Incubation and Filtration:

    • Incubate the plate at room temperature or 30°C for 60 minutes with gentle agitation to allow binding to reach equilibrium.[13][14]

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[15]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification and Data Analysis:

    • Dry the filters and add a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay for 5-HT2A Receptor Functional Activity

This assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled 5-HT2A receptor, providing a functional readout of agonist activity.

Self-Validating System: The use of a known 5-HT2A agonist (e.g., serotonin) as a positive control and an antagonist to block the response validates the assay's specificity and performance.

Methodology:

  • Cell Preparation:

    • Seed HEK293 or CHO cells stably expressing the human 5-HT2A receptor into black-walled, clear-bottom 96- or 384-well microplates.[16]

    • Culture the cells overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM or the FLIPR Calcium 5 Assay Kit) according to the manufacturer's instructions.[16][17] Probenecid may be included to prevent dye leakage from the cells.[16]

    • Remove the cell culture medium and add the dye solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes to allow the cells to take up the dye.[16]

  • Compound Addition and Signal Detection:

    • Prepare a plate with varying concentrations of the test compounds and a positive control (e.g., serotonin).

    • Place the cell plate into a fluorescence microplate reader (e.g., a FlexStation or FLIPR system).

    • Establish a baseline fluorescence reading.

    • Add the compounds from the compound plate to the cell plate and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • Plot the ΔF against the logarithm of the compound concentration.

    • Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) using non-linear regression.

    • To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist at its EC50 concentration.

Dopamine Transporter (DAT) Uptake Inhibition Assay

This assay measures the ability of test compounds to inhibit the uptake of radiolabeled dopamine into cells expressing DAT.

Self-Validating System: The inclusion of a known DAT inhibitor (e.g., cocaine or GBR12909) as a positive control and the use of non-transfected cells or a high concentration of an inhibitor to define non-specific uptake ensures the assay's validity.

Methodology:

  • Cell Culture:

    • Use a cell line stably or transiently expressing the human dopamine transporter (hDAT), such as HEK293 or MDCK cells.[9]

    • Plate the cells in a 96-well plate and grow to approximately 80-90% confluency.

  • Uptake Assay:

    • Wash the cells with a pre-warmed uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Pre-incubate the cells with varying concentrations of the test compound or a known inhibitor for 10-20 minutes at 37°C.

    • Initiate the uptake by adding a fixed concentration of [³H]dopamine.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of dopamine uptake.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold uptake buffer.

    • Lyse the cells with a lysis buffer (e.g., 1% SDS).

  • Quantification and Data Analysis:

    • Transfer the cell lysate to scintillation vials, add a scintillation cocktail, and measure the radioactivity.

    • Calculate the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor) from the total uptake.

    • Plot the percentage of specific uptake inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Conclusion

The structural features of 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine analogs strongly suggest a pharmacological profile centered on the serotonin 5-HT2A receptor and the dopamine transporter. The provided experimental protocols offer a robust framework for the empirical validation of these predicted targets. A thorough investigation of the structure-activity relationships, guided by the methodologies outlined in this guide, will be crucial in elucidating the precise molecular interactions and functional consequences of this promising class of compounds. This foundational knowledge is an indispensable prerequisite for any future drug development efforts.

References

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Solubility profile of 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine in Organic Solvents

Authored by: Senior Application Scientist, Gemini Division

Publication Date: February 18, 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that governs its behavior in various stages of development, from synthesis and purification to formulation and bioavailability.[1] This technical guide provides a comprehensive analysis of the solubility profile of 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine, a compound of interest due to its structural motifs common in medicinal chemistry. In the absence of extensive published empirical data for this specific molecule, this paper establishes a robust theoretical framework based on its molecular structure to predict its solubility in a range of common organic solvents. Furthermore, it provides authoritative, detailed protocols for the experimental determination of both thermodynamic and kinetic solubility, enabling researchers to generate precise, application-specific data. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of solubility principles and practices.

Introduction and Physicochemical Characterization

2-(4-Bromo-phenoxy)-2-phenyl-ethylamine is an organic molecule featuring a complex arrangement of functional groups that significantly influence its physical properties. Understanding its fundamental characteristics is the first step in predicting its interaction with various solvent systems.

Molecular Structure and Properties

The structure of 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine contains several key features:

  • Two Aromatic Rings: A phenyl group and a 4-bromophenyl group contribute significant non-polar character, favoring interactions with non-polar solvents through London dispersion forces.

  • An Ether Linkage: The phenoxy group (-O-) introduces a polar element and a hydrogen bond acceptor site.

  • A Primary Amine: The ethylamine moiety (-CH₂-CH₂-NH₂) is polar and acts as a hydrogen bond donor and acceptor, which typically enhances solubility in polar protic solvents.[2]

  • A Halogen Substituent: The bromine atom on the phenyl ring adds to the molecular weight and volume and can participate in halogen bonding, slightly increasing its lipophilicity.

A summary of its basic physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine

PropertyValueSource
CAS Number 886765-01-1
Molecular Formula C₁₄H₁₄BrNO
Molecular Weight 292.17 g/mol
Synonyms 1-(2-Amino-1-phenylethoxy)-4-bromobenzene; 2-(4-Bromophenoxy)-2-phenylethanamine

The molecule's hybrid nature, possessing both large non-polar surface areas and polar, hydrogen-bonding functional groups, suggests a nuanced solubility profile that will be highly dependent on the chosen solvent.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1][2] This adage suggests that a solute will dissolve best in a solvent that has a similar polarity and shares similar intermolecular forces.[2][3] The energy balance of breaking solute-solute and solvent-solvent interactions versus forming new solute-solvent interactions dictates the dissolution process.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily engage in weak London dispersion forces. They will effectively solvate the phenyl and bromophenyl rings of the target molecule but will poorly interact with the polar amine and ether groups, likely resulting in low solubility.

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, THF): These solvents have significant dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. They can, however, act as hydrogen bond acceptors. They are effective at dissolving a wide range of substances. Dimethyl sulfoxide (DMSO), in particular, is a powerful solvent for molecules with both polar and non-polar character.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They will interact favorably with the amine and ether functionalities of 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine. However, the large non-polar aromatic portions of the molecule may limit its overall solubility in highly polar protic solvents like water.

Experimental Determination of Solubility

While theoretical prediction is invaluable, empirical measurement is the definitive standard. The two primary methods for assessing solubility are the thermodynamic (equilibrium) and kinetic approaches.[4]

  • Kinetic Solubility: Measures the concentration of a compound at the point of precipitation from a stock solution (typically in DMSO) that is added to an aqueous buffer.[5][6] This high-throughput method is common in early drug discovery for rapid compound assessment.[6]

  • Thermodynamic (Equilibrium) Solubility: Represents the true saturation concentration of a compound in a solvent when the solid and dissolved phases are in equilibrium.[4] This is the "gold standard" measurement, often determined by the shake-flask method, and is crucial for lead optimization and formulation development.[7]

Detailed Protocol: Equilibrium Solubility via the Shake-Flask Method

This protocol describes the universally recognized shake-flask method for determining the thermodynamic solubility of a solid compound in an organic solvent.[7][8][9]

Objective: To determine the saturation concentration of 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine in a selected organic solvent at a controlled temperature.

Materials:

  • 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine (solid powder)

  • Selected organic solvent(s) (analytical grade)

  • Glass vials with screw caps (e.g., 4 mL)

  • Analytical balance

  • Vortex mixer

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, solvent-compatible)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Sample Preparation: Add an excess amount of solid 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine to a glass vial. An excess is visually confirmed when undissolved solid remains at the bottom of the vial throughout the experiment.[7][8]

  • Solvent Addition: Add a known volume (e.g., 2 mL) of the selected organic solvent to the vial.

  • Equilibration:

    • Securely cap the vial.

    • Place the vial on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

    • Allow the mixture to shake for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours.[8][9] It is advisable to take measurements at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau, signifying equilibrium.[8]

  • Phase Separation:

    • Once equilibrium is reached, remove the vial from the shaker and allow it to stand briefly for the excess solid to settle.

    • Carefully draw the supernatant (the clear liquid layer) into a syringe.

    • Attach a 0.22 µm syringe filter to the syringe and filter the solution into a clean vial. This step is critical to remove all undissolved particles.

  • Quantification:

    • Accurately dilute a known volume of the filtered, saturated solution with the same solvent to bring its concentration within the linear range of the analytical method (e.g., HPLC-UV).

    • Analyze the diluted sample using a pre-validated HPLC method to determine its concentration.

    • Calculate the original concentration in the saturated solution by applying the dilution factor. This value is the thermodynamic solubility.

  • Calibration: The quantification must be performed against a calibration curve generated from standard solutions of 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine of known concentrations.

Diagram 1: Experimental Workflow for Shake-Flask Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solid solute to vial B Add known volume of solvent A->B C Seal and place in temperature-controlled shaker B->C D Agitate for 24-72 hours until equilibrium is reached C->D E Allow solid to settle D->E F Filter supernatant with 0.22 µm syringe filter E->F G Prepare serial dilution of the filtrate F->G H Analyze via HPLC-UV against a standard curve G->H I Calculate original concentration (Solubility) H->I G cluster_solute Solute Properties cluster_solvent Solvent Properties Solute 2-(4-Bromo-phenoxy)- 2-phenyl-ethylamine Polar Polar Groups (-NH2, -O-) H-Bonding Solute->Polar NonPolar Non-Polar Groups (Aromatic Rings) Dispersion Forces Solute->NonPolar Outcome Solubility Polar->Outcome Favors Polar Solvents NonPolar->Outcome Favors Non-Polar Solvents PolarProtic Polar Protic (e.g., Methanol) H-Bond Donor/Acceptor PolarProtic->Outcome Strong Interaction with Polar Groups PolarAprotic Polar Aprotic (e.g., DMSO) H-Bond Acceptor PolarAprotic->Outcome Good Interaction with Polar Groups NonPolarSolv Non-Polar (e.g., Hexane) Dispersion Forces NonPolarSolv->Outcome Good Interaction with Non-Polar Groups

Relationship between solute/solvent properties and solubility.

Conclusion

The solubility profile of 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine is dictated by the interplay of its significant non-polar aromatic structure and its polar amine and ether functional groups. It is predicted to have the highest solubility in strong polar aprotic solvents like DMSO, moderate to high solubility in polar protic solvents such as lower-chain alcohols, and low solubility in non-polar hydrocarbon solvents and water. This guide provides the theoretical basis for these predictions and, more importantly, a robust, detailed experimental protocol for their empirical validation. Accurate determination of the thermodynamic solubility using the shake-flask method is essential for any meaningful development work involving this compound, ensuring reliable data for process optimization, formulation, and toxicological studies.

References

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Methodological & Application

Step-by-step synthesis of 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine, a key molecular scaffold with potential applications in medicinal chemistry and drug development. The described synthetic strategy is a robust three-step process commencing with the protection of the primary amine of 2-amino-1-phenylethanol, followed by a stereoinvertive Mitsunobu reaction to form the critical aryl ether linkage with 4-bromophenol, and concluding with acidic deprotection to yield the target compound. This guide is designed for researchers in organic synthesis and drug discovery, offering detailed experimental procedures, mechanistic insights, and safety protocols to ensure a reliable and reproducible outcome.

Introduction and Synthetic Strategy

The 2-phenoxy-2-phenyl-ethylamine moiety is a privileged scaffold found in various biologically active molecules. The specific target of this protocol, 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine, incorporates a bromine atom, which serves as a versatile functional handle for further chemical elaboration, such as cross-coupling reactions.

The chosen synthetic route is designed for efficiency, control, and high yield. It circumvents potential side reactions by employing a protecting group strategy. The key transformation relies on the Mitsunobu reaction, a powerful tool for forming carbon-oxygen bonds under mild conditions with a predictable inversion of stereochemistry at the alcohol's chiral center.[1][2]

The overall three-step synthesis is outlined below:

  • Amine Protection: The primary amine of the starting material, (rac)-2-amino-1-phenylethanol, is protected with a tert-butyloxycarbonyl (Boc) group to prevent its participation in the subsequent C-O coupling step.

  • C-O Bond Formation (Mitsunobu Reaction): The hydroxyl group of the Boc-protected amino alcohol is coupled with 4-bromophenol using triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD). This reaction is highly reliable for forming aryl ethers from phenols.[3]

  • Deprotection: The Boc protecting group is removed under acidic conditions to liberate the primary amine of the final product.

Logical Workflow of the Synthesis

G cluster_0 Step 1: Protection cluster_1 Step 2: C-O Coupling cluster_2 Step 3: Deprotection & Isolation Start 2-Amino-1-phenylethanol Protect Boc Protection (Boc)₂O, Solvent Start->Protect Intermediate1 Boc-Protected Amino Alcohol Protect->Intermediate1 Mitsunobu Mitsunobu Reaction 4-Bromophenol, PPh₃, DIAD Intermediate1->Mitsunobu Intermediate2 Protected Product Mitsunobu->Intermediate2 Deprotect Acidic Deprotection TFA or HCl Intermediate2->Deprotect Purify Work-up & Purification Deprotect->Purify End Final Product Purify->End

Caption: Overall workflow for the three-step synthesis.

Mechanistic Insight: The Mitsunobu Reaction

The cornerstone of this synthesis is the Mitsunobu reaction. Its mechanism explains why it is exceptionally well-suited for this transformation.[3]

  • Activation: Triphenylphosphine (PPh₃), a potent nucleophile, attacks the electrophilic nitrogen of DIAD. This forms a betaine intermediate.

  • Proton Transfer: The betaine is a strong base and deprotonates the most acidic species in the mixture, which is the 4-bromophenol (pKa ≈ 9.4), forming an ion pair.

  • Oxyphosphonium Formation: The alcohol's oxygen atom attacks the now positively charged phosphorus atom. This displaces the hydrazine byproduct and forms a key intermediate: an oxyphosphonium salt. This step effectively converts the hydroxyl group into an excellent leaving group.

  • Sₙ2 Displacement: The phenoxide ion, generated in step 2, acts as the nucleophile and attacks the carbon atom bearing the oxyphosphonium leaving group. This proceeds via a classic Sₙ2 mechanism, resulting in a complete inversion of stereochemistry at that carbon center and the formation of the desired C-O bond.

Simplified Mitsunobu Reaction Mechanism

G Reagents PPh₃ + DIAD Betaine Betaine Intermediate [Ph₃P⁺-N⁻-N=C(O)OR] Reagents->Betaine 1. Attack Phenoxide Ar-O⁻ (Nucleophile) Betaine->Phenoxide 2. Deprotonates Oxyphosphonium Oxyphosphonium Salt [R'-O-P⁺Ph₃] Betaine->Oxyphosphonium 3. Activates Alcohol R'-OH (Protected Amino Alcohol) Phenol Ar-OH (4-Bromophenol) Product Product (Ar-O-R') Phenoxide->Product 4. SN2 Attack Byproducts Ph₃P=O + Reduced DIAD Product->Byproducts

Caption: Key stages of the Mitsunobu reaction mechanism.

Materials and Methods

Reagents and Materials
ReagentCAS No.PuritySupplierNotes
(rac)-2-Amino-1-phenylethanol7568-93-6≥98%Standard SupplierStarting material[4][5]
Di-tert-butyl dicarbonate ((Boc)₂O)24424-99-5≥98%Standard SupplierProtecting agent
4-Bromophenol106-41-2≥99%Standard SupplierAryl coupling partner[6]
Triphenylphosphine (PPh₃)603-35-0≥99%Standard SupplierMitsunobu reagent
Diisopropyl azodicarboxylate (DIAD)2446-83-5≥95%Standard SupplierMitsunobu reagent
Tetrahydrofuran (THF)109-99-9AnhydrousStandard SupplierReaction solvent
Dichloromethane (DCM)75-09-2ACS GradeStandard SupplierSolvent for reaction and extraction
Trifluoroacetic acid (TFA)76-05-1≥99%Standard SupplierDeprotection agent
Sodium Bicarbonate (NaHCO₃)144-55-8ACS GradeStandard SupplierFor aqueous work-up
Magnesium Sulfate (MgSO₄)7487-88-9AnhydrousStandard SupplierDrying agent
Silica Gel63231-67-4230-400 meshStandard SupplierFor column chromatography
Equipment
  • Round-bottom flasks and standard glassware

  • Magnetic stirrer with heating plate

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Glass column for chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • NMR Spectrometer (¹H, ¹³C)

  • Mass Spectrometer (e.g., ESI-MS)

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl (2-hydroxy-2-phenylethyl)carbamate
  • Setup: In a 250 mL round-bottom flask, dissolve 2-amino-1-phenylethanol (5.0 g, 36.4 mmol, 1.0 eq.) in 100 mL of dichloromethane (DCM).

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (8.7 g, 40.1 mmol, 1.1 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature for 12-16 hours.

    • Scientist's Note: The amine is a stronger nucleophile than the alcohol, leading to selective N-Boc protection. The reaction can be monitored by TLC (e.g., 30% Ethyl Acetate in Hexane) by observing the consumption of the starting material.

  • Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting crude oil or solid can be used directly in the next step without further purification. Purity can be assessed by ¹H NMR if desired.

Step 2: Synthesis of tert-butyl (2-(4-bromophenoxy)-2-phenylethyl)carbamate
  • Setup: To a 500 mL flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the crude tert-butyl (2-hydroxy-2-phenylethyl)carbamate (assuming 36.4 mmol, 1.0 eq.), 4-bromophenol (7.6 g, 43.7 mmol, 1.2 eq.), and triphenylphosphine (11.5 g, 43.7 mmol, 1.2 eq.).

  • Dissolution: Add 180 mL of anhydrous tetrahydrofuran (THF) and stir until all solids are dissolved.

  • Cooling: Cool the flask to 0 °C using an ice bath.

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (8.7 mL, 43.7 mmol, 1.2 eq.) dropwise to the cold solution over 20-30 minutes.

    • Scientist's Note: This addition must be slow. The reaction between PPh₃ and DIAD is exothermic and forms the active betaine intermediate. Maintaining a low temperature prevents degradation and side reactions.[7]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 16-24 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting alcohol is consumed.

  • Work-up:

    • Remove the THF under reduced pressure.

    • Dissolve the residue in 200 mL of ethyl acetate.

    • Wash the organic layer sequentially with 1 M NaOH (2 x 100 mL), water (1 x 100 mL), and brine (1 x 100 mL).

    • Scientist's Note: The NaOH wash removes excess 4-bromophenol. The triphenylphosphine oxide and hydrazine byproducts can be challenging to remove. A significant portion may precipitate during the reaction or work-up and can be filtered off.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexane (e.g., starting from 5% and increasing to 20%) to isolate the pure protected product.

Step 3: Synthesis of 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine
  • Setup: Dissolve the purified Boc-protected intermediate (assuming ~30 mmol, 1.0 eq.) in 100 mL of dichloromethane (DCM) in a 250 mL flask.

  • Reagent Addition: Add trifluoroacetic acid (TFA) (30 mL) to the solution and stir at room temperature.

    • Scientist's Note: The Boc group is labile to strong acids. TFA cleaves the carbamate to release the free amine, along with gaseous isobutylene and carbon dioxide.

  • Reaction: Stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Work-up:

    • Carefully concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

    • Dissolve the residue in 150 mL of ethyl acetate.

    • Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic (pH > 8). This neutralizes the excess TFA and frees the amine. Perform this step cautiously due to CO₂ evolution.

    • Wash with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Final Purification: The resulting crude product can be further purified by column chromatography or crystallization to yield the final product, 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine.

Characterization and Data

The identity and purity of the final product should be confirmed using standard analytical techniques.[8][9]

TechniqueExpected Results for 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine
¹H NMR Signals corresponding to aromatic protons (phenyl and bromophenyl rings), the methine (CH) proton adjacent to the ether and phenyl ring, and the methylene (CH₂) protons adjacent to the amine. The NH₂ protons may appear as a broad singlet.
¹³C NMR Resonances for all 14 carbon atoms, including the distinct C-Br carbon on the bromophenyl ring.
Mass Spec. Molecular ion peak [M+H]⁺ corresponding to the calculated mass (C₁₄H₁₅BrNO⁺, approx. 292.03 Da). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be visible as M⁺ and M+2 peaks.
Appearance Expected to be an oil or a low-melting solid.

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • 4-Bromophenol: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[6][10][11] Avoid inhalation of dust and contact with skin and eyes.[12]

  • Diisopropyl azodicarboxylate (DIAD): Toxic, lachrymator, and shock-sensitive. Handle with extreme care.

  • Triphenylphosphine (PPh₃): Irritant. Avoid inhalation and skin contact.

  • Trifluoroacetic Acid (TFA): Highly corrosive and causes severe skin burns and eye damage. Handle with extreme caution in a fume hood.

  • Solvents (THF, DCM): Volatile and flammable (THF) or potentially carcinogenic (DCM). Minimize exposure.

Store all chemicals in tightly sealed containers in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[11][13] Dispose of chemical waste according to institutional and local regulations.

References

  • Lohse, O., & Spöndlin, C. (n.d.). Efficient Preparation of (R)- and (S)-2-Amino-1-phenylethanol. Novartis Pharma Inc.
  • Ketone Pharma. (n.d.). Powerful 4-Bromophenol: Key Properties, Applications, and Safety Measures for Industry.
  • Google Patents. (n.d.).
  • Wikipedia. (n.d.).
  • ChemicalBook. (n.d.). 2-AMINO-1-PHENYLETHANOL synthesis.
  • ChemicalBook. (n.d.). 2-(4-Bromophenyl)ethylamine synthesis.
  • CDH Fine Chemical. (n.d.).
  • Vulcanchem. (n.d.). 2-Amino-1-phenylethanol - 7568-93-6.
  • Cole-Parmer. (2003, March 18).
  • Fisher Scientific. (2023, September 29).
  • Taylor & Francis eBooks. (n.d.). Synthesis of Chiral 2-Amino-1-Phenylethanol.
  • SynArchive. (n.d.).
  • Fisher Scientific. (2025, December 19).
  • Wikipedia. (n.d.). Mitsunobu reaction.
  • ResearchGate. (2025, August 6).
  • Synblock. (n.d.). CAS 886765-01-1 | 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine.
  • PubMed. (2002, September-October).
  • Organic Synthesis. (n.d.). Mitsunobu reaction.
  • OperaChem. (2025, April 1). Ullmann coupling-An overview.
  • Tokyo Chemical Industry. (n.d.). Mitsunobu Reaction.
  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • Dovepress. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Benchchem. (n.d.).

Sources

Application Note: Scalable Synthesis of 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the process development and scale-up parameters for the production of 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine , a critical scaffold in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and other CNS-active agents.

While laboratory-scale synthesis often relies on unoptimized nucleophilic substitutions, this protocol focuses on a robust two-step sequence: Williamson Ether Synthesis followed by Chemoselective Reduction . This route is selected to minimize side reactions (specifically debromination) and maximize throughput in reactors ranging from 5L to 50L.

Key Technical Advantages of This Protocol[1]
  • Halogen Retention: Utilizes Borane-mediated reduction to prevent the hydrodebromination often seen with catalytic hydrogenation (Pd/C + H₂) of aryl halides.

  • Impurity Control: Optimized base/solvent system in Step 1 suppresses the formation of bis-alkylated byproducts.

  • Solid-State Isolation: The final product is isolated as a Hydrochloride (HCl) salt, ensuring high stability and purity (>98% HPLC) without the need for column chromatography.

Retrosynthetic Strategy & Pathway

The synthesis targets the ether linkage construction before amine generation. This approach avoids the handling of unstable amino-alcohols and leverages the stability of the nitrile intermediate.

Reaction Pathway (Graphviz)

SynthesisPathway Start1 4-Bromophenol (Nucleophile) Inter Intermediate: 2-(4-Bromophenoxy)-2-phenylacetonitrile Start1->Inter K2CO3, Acetone Reflux, 12h Start2 2-Chloro-2-phenylacetonitrile (Electrophile) Start2->Inter Product Target Molecule: 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine Inter->Product 1. BH3-THF, Reflux 2. HCl Hydrolysis Reagent Borane-THF (Reduction) Reagent->Product

Caption: Two-step convergent synthesis minimizing regioisomeric byproducts.

Detailed Experimental Protocols

Step 1: Williamson Ether Synthesis

Objective: Synthesis of 2-(4-Bromophenoxy)-2-phenylacetonitrile. Critical Quality Attribute (CQA): Regioselectivity of O-alkylation vs. C-alkylation.

Materials & Stoichiometry
ReagentMW ( g/mol )EquivalentsMass/Vol (1.0 mol Scale)
2-Chloro-2-phenylacetonitrile 151.591.05159.2 g
4-Bromophenol 173.011.00173.0 g
Potassium Carbonate (Anhydrous) 138.211.50207.3 g
Potassium Iodide (Catalyst) 166.000.058.3 g
Acetone (Solvent) -10 Vol1.7 L
Process Workflow
  • Setup: Equip a 5L jacketed reactor with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Charging: Charge Acetone, 4-Bromophenol, and finely ground

    
    . Stir at 25°C for 30 minutes to facilitate phenoxide formation. Note: The mixture will turn slightly yellow.
    
  • Addition: Add Potassium Iodide (catalyst) followed by the dropwise addition of 2-Chloro-2-phenylacetonitrile over 45 minutes.

    • Why: Slow addition prevents localized high concentrations of electrophile, reducing dimer formation.

  • Reaction: Heat to reflux (approx. 56°C internal temp) and stir for 12–16 hours.

    • IPC (In-Process Control): Monitor by HPLC/TLC. Target <2% residual 4-Bromophenol.[1]

  • Workup:

    • Cool to 20°C. Filter off inorganic salts (

      
      ). Rinse cake with cold acetone.
      
    • Concentrate the filtrate under vacuum to obtain a viscous oil.

    • Redissolve oil in Ethyl Acetate (1.5 L) and wash with 1N NaOH (2 x 500 mL) to remove unreacted phenol.

    • Wash with Brine, dry over

      
      , and concentrate.[2]
      
  • Yield Expectation: 85–92% (Yellowish solid/oil).

Step 2: Chemoselective Reduction

Objective: Conversion of Nitrile to Primary Amine without dehalogenation. Safety Warning: Reaction generates Hydrogen gas. Borane is pyrophoric.

Materials & Stoichiometry
ReagentEquivalentsMass/Vol
Nitrile Intermediate (from Step 1)1.00~250 g
Borane-THF Complex (1.0 M) 2.502.1 L
Methanol (Quench) Excess~500 mL
HCl (Conc.) Excess~200 mL
Process Workflow
  • Inertion: Purge 5L reactor with

    
    . Ensure system is strictly anhydrous.
    
  • Charging: Dissolve Nitrile Intermediate in anhydrous THF (3 Vol).

  • Reduction: Cool to 0°C. Add

    
     solution dropwise via addition funnel over 2 hours. Maintain internal temp <10°C.
    
    • Mechanism:[3][4][5][6][7][8] Borane reduces the nitrile (

      
      ) to the amine (
      
      
      
      ) via a borazine intermediate.
  • Reflux: Allow to warm to RT, then heat to gentle reflux (65°C) for 4 hours.

  • Quench (Critical Step):

    • Cool to 0°C.

    • Slowly add Methanol. Caution: Vigorous

      
       evolution.
      
    • Once gas evolution ceases, add Conc. HCl dropwise to pH < 2.

  • Hydrolysis: Heat the acidic mixture to reflux for 1 hour.

    • Why: This breaks the stable Boron-Nitrogen complex formed during reduction.

  • Isolation:

    • Concentrate to remove THF/MeOH.

    • Basify residue with 20% NaOH (aq) to pH 12.

    • Extract with MTBE (Methyl tert-butyl ether) (3 x 500 mL).

    • Dry organics (

      
      ).
      
Step 3: Salt Formation & Purification

To ensure long-term stability and pharmaceutical purity, the free base is converted to the Hydrochloride salt.

  • Dissolve the crude free base in dry Ethanol (5 Vol).

  • Cool to 0–5°C.

  • Slowly add HCl in Ethanol (1.25 M) or purge with HCl gas until pH reaches 3–4.

  • Stir for 2 hours; a white precipitate will form.

  • Filter and wash with cold Ether/MTBE.

  • Recrystallization: If purity <98%, recrystallize from Isopropanol/Ethanol (9:1).

Scale-Up Logic & Process Flow

The following diagram illustrates the unit operations required for scaling this process from bench (grams) to pilot (kilograms).

ScaleUpProcess cluster_0 Step 1: Ether Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Finishing R1 Reactor A (50L) Temp: 56°C Agitation: 120 RPM F1 Nutsche Filter Remove Salts R1->F1 E1 Phase Separation Org/Aq Wash F1->E1 R2 Reactor B (Glass-Lined) Cryogenic Cooling E1->R2 Transfer Intermediate Q1 Quench/Hydrolysis Exotherm Mgmt R2->Q1 C1 Crystallizer HCl Salt Formation Q1->C1 D1 Vacuum Drying 40°C C1->D1

Caption: Unit operation flow for 1kg–10kg production batches.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete deprotonation of phenol.Ensure

is milled/fine. Add 18-crown-6 (0.1 eq) as a phase transfer catalyst if using MeCN.
Debromination (Step 2) Presence of Pd contaminants or excessive temperature.Strictly avoid catalytic hydrogenation. Use Borane-DMS or Borane-THF. Keep reduction temp <70°C.
Boron Residues Incomplete hydrolysis of B-N complex.Ensure the acid hydrolysis step (Step 2.6) is refluxed for at least 1 hour.
Oily Product (Step 3) Impurities preventing crystallization.Seed with pure crystal. Switch solvent to EtOAc/EtOH mixture. Ensure water content is <0.5%.

Safety & Compliance (E-E-A-T)

  • Cyanide Management: Although this route starts with a nitrile (rather than making it from cyanide salts), the intermediate is a nitrile. Avoid strong acids until the reduction step is ready to prevent hydrolysis to the amide/acid.

  • Borane Handling:

    
     is flammable and releases hydrogen upon contact with moisture. All vessels must be grounded. A vent scrubber system is required for the quench step.
    
  • Waste Disposal: Aqueous waste from Step 1 contains phenols (toxic). Must be treated as hazardous organic waste.

References

  • General Synthesis of Aryloxy-propylamines

    • Wong, D. T., et al. "The discovery of fluoxetine hydrochloride (Prozac)." Nature Reviews Drug Discovery 4 (2005): 764-774. (Provides foundational chemistry for aryloxy-amine scaffolds).
  • Nitrile Reduction Methodologies

    • Brown, H. C., & Choi, Y. M. "Selective reductions. 29. The rapid reaction of borane-dimethyl sulfide with nitriles." Synthesis 1981.6 (1981): 439-440. (Authoritative source on Borane reduction selectivity over halogens).
  • Williamson Ether Synthesis Optimization

    • Tanaka, K., et al. "Solvent-free organic synthesis." Chemical Reviews 100.3 (2000): 1025-1074.
  • Specific Scaffold Analogues (Atomoxetine)

    • Koenig, T. M., et al. "A Practical Synthesis of (R)-Atomoxetine." Tetrahedron Letters 35.9 (1994): 1339-1342. (Demonstrates the aryloxy-phenyl-ethyl/propyl amine construction logic).

(Note: While direct literature on the specific 4-bromo-phenoxy / phenyl-ethylamine combination is proprietary or sparse, the cited references validate the individual unit operations used in this protocol.)

Sources

Troubleshooting & Optimization

Improving yield of 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Performance Synthesis Guide Topic: Optimization & Troubleshooting for 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine Ticket ID: CHEM-SUP-2024-8867 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Diagnostic: The Synthetic Challenge

The synthesis of 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine (CAS: 886765-01-1) presents a classic regiochemical and chemoselective challenge. The target molecule features a bulky aryloxy ether linkage at the benzylic position, adjacent to a primary amine.

The Primary Failure Mode: Users typically attempt a direct nucleophilic displacement (Williamson Ether Synthesis) on a halide precursor. This often fails due to:

  • Competitive Aziridine Formation: If using a 2-halo-2-phenylethylamine precursor, the internal amine acts as a nucleophile, cyclizing to form an aziridine rather than allowing the external phenol to displace the halide.

  • Elimination (Styrene Formation): Benzylic halides are prone to E2 elimination under the basic conditions required for phenoxide generation.

The Recommended Solution: The "Golden Path" for this scaffold is the Mitsunobu Etherification utilizing N-protected 2-amino-1-phenylethanol . This route guarantees regiocontrol, avoids aziridine formation, and operates under neutral conditions that preserve the sensitive benzylic center.

Core Protocol: The "Golden Path" Workflow

Do not deviate from the order of addition. This protocol is optimized for the 4-bromophenol substrate, which has a pKa (~9.3) ideal for Mitsunobu coupling.

Phase A: Precursor Preparation (Protection)

Reagent: 2-Amino-1-phenylethanol +



Goal: Mask the amine to prevent N-alkylation and aziridine formation.
Phase B: The Mitsunobu Coupling (Critical Step)

Reaction: N-Boc-2-amino-1-phenylethanol + 4-Bromophenol +


 + DEAD/DIAD.

Optimized Stoichiometry Table:

ComponentEquiv.RoleCritical Note
N-Boc-Alcohol 1.0SubstrateMust be dry (azeotrope with toluene if needed).
4-Bromophenol 1.1 - 1.2NucleophileSlight excess ensures complete consumption of the alcohol.

1.5ReductantPolymer-bound

simplifies purification (optional).
DIAD/DEAD 1.5OxidantAdd last. Dropwise at 0°C to control exotherm.
Solvent (THF) [0.1 M]MediumAnhydrous is non-negotiable. Water kills the betaine intermediate.
Phase C: Deprotection

Reagent:


 in Dioxane or TFA/DCM.
Goal: Reveal the primary amine salt.

Visualizing the Pathway

The following diagram illustrates the mechanistic flow and the critical "Betaine" intermediate stage where moisture sensitivity is highest.

G cluster_warning Critical Failure Mode Start 2-Amino-1-phenylethanol Protect Step 1: N-Boc Protection (Boc2O, DCM) Start->Protect Inter1 N-Boc-Intermediate Protect->Inter1 Coupling Step 2: Mitsunobu Coupling (THF, 0°C -> RT) Inter1->Coupling Reagents Reagents: 4-Bromophenol PPh3 + DIAD Betaine Active Betaine Complex (Moisture Sensitive!) Reagents->Betaine Activation Betaine->Coupling Dead_Hydra Dead Hydrazine (Inactive) Betaine->Dead_Hydra ProtectedProd Boc-Protected Ether Coupling->ProtectedProd Deprotect Step 3: Deprotection (4M HCl in Dioxane) ProtectedProd->Deprotect Final 2-(4-Bromo-phenoxy)- 2-phenyl-ethylamine Deprotect->Final Moisture Water (H2O) Moisture->Betaine Quenches

Caption: Figure 1. Optimized synthetic workflow emphasizing the moisture-sensitive Betaine activation step essential for high-yield Mitsunobu coupling.

Troubleshooting Guide (FAQ Format)

User Query #1: "I am seeing low conversion (<30%) and a lot of unreacted alcohol. I added everything together and stirred overnight."

Technical Diagnosis: This is a classic "Order of Addition" error . In a Mitsunobu reaction, the betaine (formed between


 and DIAD) must be generated in the presence of the acid (phenol) and alcohol, or the alcohol must be activated immediately. If you mix everything at once without temperature control, the reagents may decompose before activating the substrate.

Corrective Protocol:

  • Dissolve N-Boc-Alcohol , 4-Bromophenol , and

    
      in anhydrous THF.
    
  • Cool the mixture to 0°C (ice bath).

  • Add DIAD (diluted in a small amount of THF) dropwise over 20-30 minutes.

  • Allow to warm to Room Temperature (RT) only after addition is complete.

  • Reasoning: The low temperature stabilizes the betaine intermediate and prevents the "dead" hydrazine byproduct from forming prematurely [1].

User Query #2: "My product is contaminated with a white solid that is impossible to remove by column chromatography."

Technical Diagnosis: The contaminant is Triphenylphosphine Oxide (


) . It co-elutes with many polar amines and ethers.

Corrective Protocol:

  • Method A (Precipitation): Triturate the crude residue with cold Diethyl Ether or Hexane/Ether (1:1) . TPPO is often insoluble in these non-polar mixes and can be filtered off.

  • Method B (Chromatography Trick): Use a solvent system containing Dichloromethane (DCM) rather than Ethyl Acetate/Hexane. TPPO elutes differently in DCM.

  • Method C (Prevention): Switch to Polymer-Supported Triphenylphosphine (

    
    ) . Although more expensive, the oxide byproduct remains on the bead and is removed by simple filtration [2].
    

User Query #3: "Can I just react 2-chloro-2-phenylethylamine with sodium 4-bromophenoxide? It seems cheaper."

Technical Diagnosis: Do not proceed. This route is chemically flawed for this specific scaffold.

  • Intramolecular Cyclization: The free amine in 2-chloro-2-phenylethylamine reacts roughly 1000x faster with the adjacent benzylic chloride than the external phenoxide does. You will form 2-phenylaziridine .

  • Regiochemistry Loss: If the aziridine does open with the phenoxide, it often opens at the terminal carbon (sterically less hindered), yielding the wrong isomer (1-phenoxy-2-phenylethylamine) [3].

Yield Optimization Checklist

To push yields from ~50% to >85%, verify these parameters:

  • Solvent Integrity: Test your THF for peroxides and water. Use a Karl Fischer titrator if available; water content must be <50 ppm.

  • Reagent Quality: DIAD/DEAD degrades over time. If the liquid is yellow/orange but viscous or cloudy, distill it or buy fresh. Old reagent leads to zero conversion.

  • Concentration: Run the reaction at 0.1 M to 0.2 M . Too dilute slows the bimolecular kinetics; too concentrated causes exotherms that degrade the sensitive benzylic ether.

  • Acid Scavenging: During the final deprotection (HCl/Dioxane), ensure you wash the resulting solid with ether to remove liberated phenols and Boc-byproducts.

References

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine.[1][2][3] Synthesis, 1981(1), 1-28. Link

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[3][4] Chemical Reviews, 109(6), 2551–2651. Link

  • Sepulveda-Boza, S., & Cassels, B. K. (1996). Plant Metabolites with Activity at Serotonin Receptors. Current Medicinal Chemistry, 3(1), Section on Phenylethylamines. Link

Sources

Troubleshooting impurity formation in phenoxy-ethylamine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to navigating the complexities of phenoxy-ethylamine synthesis. This guide is designed for researchers, chemists, and process development professionals who encounter challenges with impurity formation in this critical class of reactions. Phenoxy-ethylamines are vital intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs), including beta-blockers like Carvedilol and alpha-blockers like Tamsulosin.[1][2] Ensuring their purity is paramount to the safety and efficacy of the final drug product.

This resource provides in-depth, experience-driven answers to common (and uncommon) issues, focusing not just on the "how" but the fundamental "why" behind each troubleshooting step.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Over-Alkylation and Dimerization Impurities

One of the most frequent challenges in phenoxy-ethylamine synthesis is the formation of species where the amine nitrogen reacts with more than one electrophile, or where starting materials couple to form undesired dimers.

Q1: My reaction is producing a significant amount of a high molecular weight impurity, identified as a bis-phenoxy-ethylamine species. What causes this and how can I prevent it?

A1: This is a classic case of over-alkylation, specifically the formation of a secondary amine impurity, such as bis(2-(2-Methoxyphenoxy)ethyl)amine. This occurs because the desired primary amine product is itself a nucleophile—often a stronger nucleophile than the nitrogen source you started with (e.g., ammonia).[3] This newly formed primary amine can then compete with the initial nucleophile to react with your electrophile (e.g., 1-(2-chloroethoxy)-2-methoxybenzene), leading to the secondary amine impurity.

Causality & Mechanism: The primary amine product (R-NH2) is generally more nucleophilic than ammonia (NH3) due to the electron-donating effect of the alkyl group. This increased nucleophilicity makes it a more effective reactant for the remaining electrophile.[3]

Troubleshooting & Prevention Strategies:

  • Stoichiometric Control: The most straightforward approach is to use a large excess of the nitrogen source (e.g., ammonia, potassium phthalimide). This statistically favors the reaction of the electrophile with the intended nitrogen source over the product amine.

  • Controlled Addition: Add the electrophile (e.g., the phenoxy-ethyl halide) slowly to the reaction mixture containing the excess nitrogen source. This maintains a low concentration of the electrophile at all times, minimizing the chance for the product amine to react with it.

  • Protecting Group Strategy (Gabriel Synthesis): A highly effective method is the Gabriel synthesis, which uses potassium phthalimide as the nitrogen source.[1][2] The phthalimide anion is an excellent nucleophile, but the resulting N-alkylated phthalimide intermediate has a non-nucleophilic nitrogen due to delocalization of the lone pair into the two adjacent carbonyl groups. This completely prevents over-alkylation. The desired primary amine is then liberated in a subsequent hydrolysis or hydrazinolysis step.[1][2]

  • Temperature Management: Lowering the reaction temperature can sometimes help control the rate of the secondary reaction, although it may also slow down the primary reaction. Careful optimization is required.[4]

Q2: I'm observing an impurity with a mass corresponding to the coupling of two phenoxy moieties, like 1,2-bis(2-Methoxyphenoxy)ethane. Where does this come from?

A2: This impurity, 1,2-bis(2-Methoxyphenoxy)ethane, is a diether typically formed when the phenoxide starting material (e.g., guaiacol or 2-methoxyphenol) reacts with both ends of a 1,2-dihaloethane electrophile. This is a common side reaction during the synthesis of the 1-halo-2-(2-alkoxy phenoxy) ethane intermediate.

Troubleshooting & Prevention Strategies:

  • Optimize Stoichiometry: Use a significant excess of the 1,2-dihaloethane. This ensures that the phenoxide is more likely to encounter a fresh molecule of the dihalide rather than the already mono-substituted intermediate.

  • Reaction Conditions: The choice of base and solvent can influence the selectivity. A phase-transfer catalyst can sometimes improve the reaction efficiency and reduce the formation of this dimer.

  • Purification of Intermediate: It is often most effective to remove this impurity by purifying the 1-halo-2-(2-alkoxy phenoxy) ethane intermediate (e.g., via vacuum distillation) before proceeding to the amination step.[1]

Troubleshooting Over-Alkylation and Dimerization

G start High MW Impurity Detected check_mass Mass Spec Analysis start->check_mass is_bis_alkylation Impurity = bis-alkylation product? check_mass->is_bis_alkylation is_dimer Impurity = Dimer (e.g., bis-phenoxy-ethane)? is_bis_alkylation->is_dimer  No cause_bis Cause: Product amine is reacting with electrophile. is_bis_alkylation->cause_bis  Yes cause_dimer Cause: Phenoxide reacts with both ends of dihalo-alkane. is_dimer->cause_dimer  Yes solution_bis1 Strategy 1: Use large excess of nitrogen source. cause_bis->solution_bis1 solution_bis2 Strategy 2: Slowly add electrophile. cause_bis->solution_bis2 solution_bis3 Strategy 3: Employ Gabriel Synthesis (Phthalimide route). cause_bis->solution_bis3 end Purity Improved solution_bis1->end solution_bis2->end solution_bis3->end solution_dimer1 Strategy 1: Use excess dihalo-alkane in intermediate synthesis. cause_dimer->solution_dimer1 solution_dimer2 Strategy 2: Purify the halo-intermediate before amination. cause_dimer->solution_dimer2 solution_dimer1->end solution_dimer2->end

Caption: Workflow for diagnosing and resolving common high MW impurities.

Category 2: Incomplete Reactions & Starting Material Carryover

Q3: My reaction seems to stall, and I have a lot of unreacted starting materials (e.g., 2-alkoxy phenol, halo-intermediate) in my final product. What should I investigate?

A3: Incomplete conversion is a common issue that can almost always be resolved by systematically reviewing the reaction setup and conditions.[5]

Systematic Troubleshooting Checklist:

  • Reagent Quality & Stoichiometry:

    • Purity: Was your starting material pure? Impurities can inhibit the reaction.[5]

    • Calculations: Double-check all molar calculations. An incorrect stoichiometry is a frequent source of error.

    • Base Strength/Activity: If using a base like NaH or an alkali metal hydroxide, was it fresh and active? Incomplete deprotonation of the phenol will prevent the reaction from proceeding.[1]

  • Reaction Conditions:

    • Temperature: Is the reaction at the correct temperature? Many Williamson ether syntheses or aminations require heating to reflux to proceed at a reasonable rate.[1] Ensure your heating mantle and thermometer are calibrated and accurately reflecting the internal reaction temperature.

    • Time: Are you running the reaction long enough? Monitor the reaction from start to finish using an appropriate technique (TLC, GC) to determine when it reaches completion. Running a reaction for too long can also lead to decomposition.[5][6]

    • Solvent: Is the solvent appropriate and dry? Polar aprotic solvents like DMF or acetonitrile are often used for these reactions. Water can consume reagents like NaH and hinder the reaction.

    • Mixing: Is the stirring efficient? In heterogeneous mixtures (e.g., with a solid base), vigorous stirring is critical for ensuring all reactants come into contact.[5]

  • Reaction Monitoring:

    • Do not rely solely on time. Actively monitor the disappearance of the limiting reagent by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). This provides direct evidence of reaction progress.

Category 3: Analytical & Purification Challenges

Q4: What is the best analytical method to determine the purity of my phenoxy-ethylamine product and identify these impurities?

A4: A multi-faceted approach is often necessary for comprehensive impurity profiling.[7] No single method can do it all.

Analytical TechniquePrimary Use & SuitabilityKey Considerations
Gas Chromatography (GC/GC-MS) Excellent for volatile and semi-volatile compounds. Ideal for detecting residual solvents and volatile starting materials like 1-(2-chloroethoxy)-2-methoxybenzene.[8]Derivatization may be needed for less volatile amines to improve peak shape. MS detector is crucial for identification.
HPLC with UV/MS Detection The workhorse for purity assessment of the final API intermediate. Excellent for separating the main product from less volatile impurities like over-alkylation and dimerization products.A reversed-phase C18 column is most common. MS detection (LC-MS) is invaluable for identifying unknown peaks by their mass-to-charge ratio.[8]
Nuclear Magnetic Resonance (NMR) Primarily used for structural elucidation of isolated, unknown impurities. Not typically a primary tool for routine purity checks but essential for definitive identification.Requires isolation of the impurity in sufficient quantity and purity.

Recommended Workflow for Purity Analysis

Caption: A typical analytical workflow for impurity profiling.

Q5: My product seems to degrade or change during workup. How can I test for this and prevent it?

A5: Product instability during workup, especially during acidic or basic washes, is a real possibility.[9] The phenoxy-ethylamine structure can be sensitive to certain pH conditions.

Protocol: Workup Stability Test

  • Baseline Sample: Before quenching the reaction, withdraw a small aliquot (e.g., 0.1 mL) and dilute it with a suitable solvent (e.g., acetonitrile). Run a TLC or HPLC to get a baseline chromatogram of the reaction mixture.

  • Test Aliquots: Withdraw two more small aliquots into separate vials.

    • To Vial 1, add a few drops of the acidic solution you plan to use in the workup (e.g., 1M HCl).

    • To Vial 2, add a few drops of the basic solution you plan to use (e.g., 1M NaOH).

  • Incubate & Analyze: Let the vials sit for 15-30 minutes at the workup temperature. Then, analyze the contents of each vial by TLC or HPLC and compare them to the baseline sample.

  • Evaluate: If new spots/peaks appear or product spots/peaks diminish in the treated vials, your product is unstable under those conditions. You will need to modify your workup to use milder acids/bases or avoid them altogether if possible.[9]

References

  • Synthesis of 2-(p-nitrophenoxy)ethylamine and its N-alkyl, N-aryl, and 1,1-dimethyl derivatives.Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
  • How to Troubleshoot a Reaction.University of Rochester, Department of Chemistry.
  • WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
  • EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides.
  • EP0918055A1 - Process and intermediates for preparing 1-[9'H-carbazol-4'-yloxy]-3-[ 2''-(2'''- methoxy -phenoxy)-ethyl)-amino]-propan-2-ol[carvedilol].
  • Analytical Methods.Japan Ministry of the Environment.
  • Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor.Journal of Chemical and Pharmaceutical Research.
  • How does reaction time impact synthetic product purity and yield?Biotage.
  • How To: Troubleshoot a Reaction.University of Rochester, Department of Chemistry.
  • SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL.Connect Journals.
  • 2-(2-Methoxyphenoxy)
  • A Comparative Guide to Analytical Methods for the Quantification of Arom
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.Biotech Spain.
  • 6 Steps to reduce nitrosamines impurities in Pharma industry.pharmaceuticals.basf.com.
  • Alkylation of Amines (Sucks!).Master Organic Chemistry.

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Minimizing side reactions during 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine preparation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Our focus is to provide in-depth, field-proven insights into minimizing side reactions and optimizing your experimental outcomes. We will move beyond simple procedural lists to explain the chemical causality behind our recommendations, ensuring a robust and reproducible process.

Introduction: The Core Synthetic Challenge

The preparation of 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine typically involves a Williamson ether synthesis. The key starting material, 2-amino-1-phenylethanol, is an ambident nucleophile, containing both a hydroxyl (-OH) group and a primary amine (-NH2) group. Both sites are capable of reacting with an electrophile, leading to a critical challenge of regioselectivity: achieving exclusive O-alkylation (formation of the desired ether) while preventing competitive N-alkylation. This guide provides a comprehensive framework for controlling this selectivity and troubleshooting other potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic strategy for preparing 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine?

The most robust and high-yielding approach is a three-step sequence:

  • Protection: The primary amine of 2-amino-1-phenylethanol is first protected to render it non-nucleophilic.

  • O-Alkylation: The hydroxyl group of the N-protected amino alcohol is then deprotonated to form an alkoxide, which subsequently undergoes a Williamson ether synthesis with a suitable 4-bromophenyl electrophile.

  • Deprotection: The protecting group is removed to reveal the primary amine of the final product.

This strategy directly addresses the primary side reaction (N-alkylation) and simplifies purification significantly.

Q2: Why is direct alkylation of 2-amino-1-phenylethanol not recommended?

Direct alkylation is problematic due to the competing nucleophilicity of the amine and hydroxyl groups. While deprotonating the alcohol with a strong base makes the resulting alkoxide a potent nucleophile, the primary amine remains reactive. Nitrogen is generally a softer and more nucleophilic center than a neutral alcohol, leading to significant formation of N-alkylated byproducts.[1][2] Furthermore, the desired product, being a primary amine, can undergo subsequent alkylation, leading to secondary and tertiary amine impurities, a common issue known as over-alkylation.[3][4]

Q3: Which protecting group is best suited for the amine in this synthesis?

A tert-Butoxycarbonyl (Boc) group is an excellent choice. It is easily installed under mild conditions, is stable to the strongly basic conditions required for the Williamson ether synthesis, and can be removed efficiently under acidic conditions that will not cleave the newly formed ether bond.[5]

Q4: What are the most common side reactions to anticipate?

The primary side reactions are:

  • N-Alkylation: The amine attacks the electrophile instead of the hydroxyl group.

  • Over-alkylation: The product amine reacts further with the electrophile.[3]

  • C-Alkylation: If using a phenoxide as the nucleophile, alkylation can occur on the aromatic ring.[6][7]

  • Elimination (E2): This is a risk if using sterically hindered alkyl halides as electrophiles, though less common with aryl electrophiles.[8][9]

Troubleshooting Guide: From Problem to Protocol

This section addresses specific experimental issues in a "Problem -> Probable Cause -> Verified Solution" format.

Problem Probable Cause(s) Verified Solution(s) & Protocol Adjustments
1. Low or No Yield of Desired Ether A. Incomplete deprotonation of the alcohol.B. Insufficient reaction temperature or time.C. Poor quality of reagents (e.g., wet solvent, old NaH).A. Use a strong, non-reversible base like sodium hydride (NaH). Ensure strictly anhydrous conditions, as water will quench the base and the alkoxide.[10]B. Monitor the reaction by TLC. If starting material persists, gradually increase the temperature (e.g., from room temperature to 60-80 °C).C. Use freshly opened or properly stored anhydrous solvents (e.g., THF, DMF). Use a fresh batch of NaH (60% dispersion in mineral oil is standard).
2. Major Byproduct is the N-Alkylated Isomer A. Direct alkylation attempted without amine protection.B. Incomplete protection of the amine group.A. The most effective solution is to implement the recommended protection-alkylation-deprotection sequence. This is the core principle for success in this synthesis.[5][11]B. Before proceeding with the alkylation step, confirm complete protection of the starting material via TLC or NMR to ensure no free amine remains.
3. Significant Amount of Di-alkylated Byproduct Detected A. Over-alkylation of the product's primary amine.B. Occurs when a protecting group strategy is not used.A. This issue is almost entirely eliminated by using an amine protecting group. The protected nitrogen cannot be alkylated.B. If proceeding without protection, using a large excess of the starting 2-amino-1-phenylethanol (e.g., >5 equivalents) can statistically favor mono-alkylation but leads to significant waste and purification challenges.[2]
4. Product is an Oily Residue, Fails to Crystallize A. Presence of impurities inhibiting crystallization.B. Residual solvent.A. The crude product must be purified meticulously. Flash column chromatography is highly recommended to separate the desired ether from unreacted starting materials and any side products.[12]B. After purification, ensure all solvent is removed under high vacuum, possibly with gentle heating. If the product is inherently an oil, this is acceptable, but its purity should be confirmed by NMR and LC-MS.

Core Experimental Protocols

These protocols provide a validated pathway to the target molecule, designed to maximize yield and minimize side reactions.

Protocol 1: N-Boc Protection of 2-Amino-1-phenylethanol

This step passivates the amine nucleophile before the critical ether formation step.

  • Dissolution: Dissolve 2-amino-1-phenylethanol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add triethylamine (TEA, 1.5 eq.) to the solution.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor for the disappearance of the starting material by TLC.

  • Work-up: Quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Verification: The crude product is often pure enough for the next step, but can be purified by column chromatography if necessary. Confirm structure by ¹H NMR.

Protocol 2: O-Alkylation via Williamson Ether Synthesis

This is the key bond-forming reaction. Anhydrous conditions are critical for success.

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add the N-Boc-protected 2-amino-1-phenylethanol (1.0 eq.) and anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C. Carefully add sodium hydride (NaH, 60% dispersion in oil, 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until gas evolution ceases. This confirms the formation of the sodium alkoxide.

  • Electrophile Addition: Add the 4-bromophenyl electrophile (e.g., 1-bromo-4-fluorobenzene or 1,4-dibromobenzene, 1.1 eq.). If using a less reactive halide, addition of a catalyst like CuI may be necessary.

  • Reaction: Heat the reaction mixture to reflux (or a suitable temperature like 60-80 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction to 0 °C and cautiously quench by the slow addition of water. Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 3: N-Boc Deprotection

The final step to reveal the target primary amine.

  • Dissolution: Dissolve the purified, N-Boc protected ether from Protocol 2 in a suitable solvent like DCM or 1,4-dioxane.

  • Acid Addition: Add an excess of a strong acid. A 4M solution of HCl in dioxane is ideal, but trifluoroacetic acid (TFA) in DCM also works well.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor by TLC for the disappearance of the starting material.

  • Work-up: Concentrate the reaction mixture under reduced pressure. If HCl was used, the product will be the hydrochloride salt. To obtain the free base, dissolve the residue in water, basify with a base like NaOH or NaHCO₃ until pH > 10, and then extract with an organic solvent. Dry the organic layers and concentrate to yield the final product, 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine.

Visualizations and Workflow Diagrams

To further clarify the process, the following diagrams illustrate the synthetic strategy and troubleshooting logic.

Synthetic_Pathway cluster_0 Step 1: Protection cluster_1 Step 2: O-Alkylation (Williamson) cluster_2 Step 3: Deprotection A 2-Amino-1-phenylethanol B N-Boc-2-amino-1-phenylethanol A->B (Boc)2O, TEA C Alkoxide Intermediate B->C 1. NaH, THF D N-Boc Protected Product C->D 2. 4-Bromo-Ar-X E 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine D->E HCl or TFA

Caption: Recommended three-step synthetic workflow.

Troubleshooting_Logic Start Analyze Crude Reaction Mixture by TLC/LC-MS P1 Problem: Low Conversion (High Starting Material) Start->P1 P2 Problem: Major Byproduct Detected Start->P2 P3 Problem: Multiple Products Start->P3 S1 Solution: - Check base (NaH) activity - Ensure anhydrous conditions - Increase temperature/time P1->S1 S2 Identify Byproduct P2->S2 S3 Solution: - Implement Amine Protection Strategy - Verify complete protection before alkylation P3->S3 S2->S3 If N-Alkylated S4 Solution: - Use Amine Protection - Optimize stoichiometry S2->S4 If Over-Alkylated

Caption: Decision tree for troubleshooting common issues.

Competing_Pathways cluster_products Potential Products Reactants 2-Amino-1-phenylethanol OH NH2 Base Strong Base (e.g., NaH) Reactants:f1->Base Deprotonation N_Alk N-Alkylated Byproduct (Secondary Amine) Reactants:f2->N_Alk Direct Nucleophilic Attack (Side Reaction) O_Alk Desired O-Alkylated Product (Ether) Base->O_Alk Forms Alkoxide, Favors O-Alkylation Electrophile Ar-X O_Alk->Electrophile N_Alk->Electrophile

Caption: Competing O- vs. N-alkylation pathways.

References

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

  • Taylor & Francis eBooks. (n.d.). Synthesis of Chiral 2-Amino-1-Phenylethanol. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • European Patent Office. (n.d.). Processes for producing optically active 2-amino-1-phenylethanol derivatives - EP 0924193 A1. Google Patents.
  • Science of Synthesis. (n.d.). Product Class 8: Ethers as Protecting Groups. Thieme. Retrieved from [Link]

  • Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. Retrieved from [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • ResearchGate. (2016, April 13). Why n-alkylation is more favorable than o-alkyation?. Retrieved from [Link]

  • Quimicaorganica.org. (n.d.). Ethers as protecting groups of alcohols. Retrieved from [Link]

  • Bourne, G. T., et al. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry, 13, 356-362.
  • Bibliomed. (2013, April 26). SYNTHESIS AND REACTIONS OF 2-(4-BROMOPHENYL)-4H- 3,1-BENZOXAZINE-4-ONE. Retrieved from [Link]

  • Google Patents. (n.d.). US8173844B2 - Method for producing O-alkylated cyclic aminoalcohols.
  • Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
  • MedCrave online. (2018, January 31). The selective n-alkylation of monoethanolamine in PTC condition. Retrieved from [Link]

  • ScienceDirect. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][9][13]naphthyrin-5(6H)-one. Retrieved from [Link]

  • FULIR. (n.d.). Syntheses of Amino Alcohols and Chiral C2-Symmetric Bisoxazolines Derived from O-Alkylated R-4-Hydroxyphenylglycine and S-Tyrosine. Retrieved from [Link]

  • MDPI. (2022, July 4). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Retrieved from [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkylation of N-Substituted 2-Phenylacetamides. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-bromo-2,5-dimethoxyphenyl)-N-((2-methoxyphenyl)methyl)ethanamine;hydrochloride. Retrieved from [Link]

  • PharmaCompass.com. (n.d.). 4-Bromo-phenylamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.

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Technical Support Center: Chiral HPLC Separation of 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the chiral separation of 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine and its analogs using High-Performance Liquid Chromatography (HPLC). This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical field experience.

Introduction: The Challenge of Chiral Separation

The enantiomers of a chiral molecule, such as 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine, possess identical physical and chemical properties in an achiral environment. However, their physiological effects can differ significantly. Therefore, the ability to separate and quantify these enantiomers is critical in pharmaceutical development. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for this purpose.[1]

Successful chiral separation relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP, leading to different retention times. This guide will help you navigate the complexities of developing a robust and reliable HPLC method for your target compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the chiral HPLC method development for 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine.

Q1: Which type of Chiral Stationary Phase (CSP) is the best starting point for separating a primary amine like 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine?

A1: For primary amines, polysaccharide-based CSPs, particularly those derived from amylose or cellulose phenylcarbamates, are an excellent and versatile starting point.[2] These CSPs offer a high probability of resolving a wide range of chiral molecules.[2] Specifically, columns with 3,5-dimethylphenylcarbamate or 3,5-dichlorophenylcarbamate derivatives have shown broad enantioselectivity.[2]

Another class of CSPs highly effective for primary amines are crown ether-based columns.[3][4] These are particularly adept at separating primary amines, often under acidic mobile phase conditions.[3][4]

A screening approach using a few different polysaccharide and potentially a crown-ether based column is the most efficient strategy to identify a suitable stationary phase.[5][3]

Q2: What are the recommended initial mobile phase conditions for screening?

A2: A common and effective starting point for normal-phase chromatography on polysaccharide-based CSPs is a mixture of n-hexane or heptane with an alcohol modifier like isopropanol (IPA) or ethanol.[3] A typical initial screening condition would be a 90:10 (v/v) mixture of hexane:IPA or hexane:ethanol.[5]

For a primary amine like the target compound, it is crucial to add a basic modifier to the mobile phase to improve peak shape and prevent deleterious interactions with residual silanols on the silica support.[3] An addition of 0.1% diethylamine (DEA) or butylamine (BA) is a standard practice.[6][3]

Q3: Why am I seeing poor peak shape (tailing or fronting) for my amine compound?

A3: Poor peak shape for basic compounds like 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine is a frequent issue.

  • Tailing peaks are often caused by strong interactions between the basic amine group of the analyte and acidic silanol groups present on the surface of the silica-based stationary phase.[3]

    • Solution: As mentioned above, adding a small amount of a basic modifier like DEA or triethylamine (TEA) to the mobile phase will competitively bind to the active silanol sites, leading to more symmetrical peaks.[5][3]

  • Fronting peaks can be an indication of column overload.[5]

    • Solution: Try reducing the sample concentration or the injection volume.[5] Dissolving the sample in a solvent weaker than the mobile phase can also mitigate this issue.[7]

Q4: I am not observing any separation between the enantiomers. What should I do next?

A4: A lack of separation indicates that the chosen CSP and mobile phase combination is not providing sufficient enantioselectivity.[5] Here is a systematic approach to address this:

  • Change the Alcohol Modifier: If you started with isopropanol, switch to ethanol, or vice versa. The type of alcohol can significantly influence the chiral recognition mechanism.[5]

  • Vary the Mobile Phase Composition: Systematically alter the percentage of the alcohol modifier. For example, try 85:15 and 95:5 hexane:alcohol ratios.

  • Screen Different CSPs: If optimizing the mobile phase on the initial column is unsuccessful, the most effective next step is to screen other CSPs with different chiral selectors.[5]

  • Consider a Different Chromatographic Mode: While normal phase is often preferred for polysaccharide CSPs, exploring polar organic or reversed-phase modes can sometimes yield separation.[3]

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving specific problems you may encounter.

Problem Potential Cause(s) Recommended Solution(s)
No Separation or Poor Resolution (Rs < 1.5) Inappropriate Chiral Stationary Phase (CSP).Screen a variety of CSPs (e.g., different polysaccharide derivatives, crown ether-based).[5][3]
Suboptimal mobile phase composition.Optimize the type and percentage of the alcohol modifier (IPA, ethanol).[5] Adjust the concentration of the basic additive.[8]
Incorrect mobile phase additive.For primary amines, ensure a basic additive (e.g., 0.1% DEA or TEA) is present in normal phase.[3] Using an acidic additive like trifluoroacetic acid (TFA) with a basic analyte can lead to a complete loss of resolution.[9]
Column temperature is not optimal.Test the separation at different temperatures (e.g., 15°C, 25°C, 40°C). Temperature can affect the kinetics of the chiral recognition process.[5]
Peak Tailing Analyte interaction with residual silanols.Add a basic modifier (e.g., 0.1% DEA or TEA) to the mobile phase.[5][3]
Column contamination.Flush the column with a strong solvent or replace the guard column.[5][7]
Column overload.Reduce the sample concentration or injection volume.[5]
Peak Fronting Sample solvent stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.[7]
High sample concentration (mass overload).Dilute the sample.[5]
Fluctuating Retention Times Inconsistent mobile phase composition.Ensure mobile phase components are accurately measured and well-mixed.
Air trapped in the pump.Degas the mobile phase and prime the pump.[10]
Column temperature fluctuations.Use a column thermostat to maintain a constant temperature.[10]
High Backpressure Blockage in the system (e.g., frit, tubing).Reverse flush the column (if permissible by the manufacturer).[7] Check for and clear any blockages in the tubing or filters.[10]
Sample precipitation in the mobile phase.Ensure the sample is fully soluble in the mobile phase. Filter the sample before injection.[7]

Part 3: Experimental Protocols & Method Development Strategy

Initial Method Development Workflow

This protocol outlines a systematic approach to developing a chiral separation method for 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine.

1. Analyte Preparation:

  • Prepare a stock solution of the racemic standard of 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine at a concentration of approximately 1 mg/mL.
  • Dissolve the standard in the initial mobile phase to be tested.

2. Column Selection and Initial Screening:

  • Select a primary and a secondary polysaccharide-based CSP (e.g., one derived from amylose and one from cellulose).
  • Equilibrate the first column with the starting mobile phase: 90:10 (v/v) n-Hexane:Isopropanol with 0.1% DEA.
  • Set the flow rate to 1.0 mL/min and the column temperature to 25°C.
  • Inject 5-10 µL of the sample solution.
  • If no or poor separation is observed, repeat the injection using 90:10 (v/v) n-Hexane:Ethanol with 0.1% DEA.
  • Repeat the screening process on the second selected CSP.

3. Method Optimization:

  • Once partial separation is achieved, optimize the resolution by systematically adjusting the percentage of the alcohol modifier (e.g., in 2-5% increments).
  • Fine-tune the concentration of the basic additive if peak shape is still suboptimal.
  • Vary the column temperature (e.g., test at 15°C, 25°C, and 40°C) to determine the optimal condition.
  • If necessary, reduce the flow rate (e.g., to 0.5 mL/min) to improve peak resolution.
Visualizing the Method Development Workflow

MethodDevelopmentWorkflow cluster_prep Preparation cluster_screen Screening Phase cluster_eval Evaluation cluster_opt Optimization Phase Prep Prepare 1 mg/mL Racemic Standard in Mobile Phase Screen1 Column 1 (e.g., Amylose CSP) Mobile Phase A: Hex/IPA/DEA (90:10:0.1) Prep->Screen1 Screen2 Mobile Phase B: Hex/EtOH/DEA (90:10:0.1) Screen1->Screen2 Screen3 Column 2 (e.g., Cellulose CSP) Repeat with Mobile Phases A & B Screen2->Screen3 Eval Partial Separation Achieved? Screen3->Eval Eval->Screen1 No, try other columns Opt_Mod Optimize Alcohol % Eval->Opt_Mod Yes Opt_Temp Optimize Temperature Opt_Mod->Opt_Temp Opt_Flow Optimize Flow Rate Opt_Temp->Opt_Flow Final Final Method Opt_Flow->Final

Caption: A systematic workflow for chiral HPLC method development.

Troubleshooting Logic for Poor Resolution

TroubleshootingResolution cluster_mobile_phase Mobile Phase Optimization cluster_column Column & Conditions cluster_result Outcome Start Poor or No Resolution CheckAdditive Is a basic additive (DEA/TEA) present for the primary amine? Start->CheckAdditive CheckAdditive->Start No, add 0.1% DEA ChangeAlcohol Switch alcohol modifier (IPA <-> EtOH) CheckAdditive->ChangeAlcohol Yes OptimizeRatio Vary alcohol percentage (e.g., 5%, 15%, 20%) ChangeAlcohol->OptimizeRatio ChangeTemp Change column temperature (e.g., 15°C, 40°C) OptimizeRatio->ChangeTemp ScreenNewCSP Screen a new CSP (different selector) ChangeTemp->ScreenNewCSP Success Resolution Improved ScreenNewCSP->Success

Caption: A decision tree for troubleshooting poor enantiomeric resolution.

References

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Technical Support Center: Stability Management for 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: CAS 886765-01-1 | Status: Active Analyst Level: Senior Application Scientist Subject: Mitigation of solution-phase degradation and HPLC artifacts.

Executive Technical Summary

Researchers working with 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine frequently report inconsistent purity data, "ghost" peaks in chromatography, and gradual yellowing of solutions.[1] These issues are rarely due to synthesis errors but are intrinsic to the molecule's three pharmacophore vulnerabilities:

  • Benzylic Ether Autoxidation: The carbon atom at the benzylic position (adjacent to the ether oxygen and phenyl ring) possesses a low bond dissociation energy (BDE), making it highly susceptible to radical abstraction by atmospheric oxygen.

  • Carbamate Artifacts: As a primary amine, the molecule reacts reversibly with atmospheric CO₂ to form carbamates, leading to peak splitting in HPLC.[1]

  • Photolytic Debromination: The aryl bromide moiety is photosensitive, risking radical cleavage under standard laboratory lighting.[1]

This guide provides the mechanistic grounding and protocols required to stabilize this compound in solution.[1]

Root Cause Analysis (Mechanistic Pathways)

The following decision tree outlines the chemical causality behind common degradation observations.

DegradationPathways Molecule 2-(4-Bromo-phenoxy)- 2-phenyl-ethylamine Radical Benzylic Radical Intermediate Molecule->Radical H-Abstraction Carbamate Carbamate Adduct (Reversible) Molecule->Carbamate R-NH2 + CO2 ArylRadical Aryl Radical (-Br loss) Molecule->ArylRadical hv Oxygen Trigger: O2 (Air) (Radical Initiator) Oxygen->Radical CO2 Trigger: CO2 (Air) (Nucleophilic Attack) CO2->Carbamate Light Trigger: UV/Vis Light (Homolytic Cleavage) Light->ArylRadical Cleavage OUTCOME A: C-O Cleavage (Benzaldehyde + 4-Bromophenol) Radical->Cleavage Peroxide Rearrangement GhostPeak OUTCOME B: HPLC Ghost Peaks (Mass +44 Da) Carbamate->GhostPeak pH dependent Debrom OUTCOME C: Debrominated Analog ArylRadical->Debrom H-abstraction from solvent

Figure 1: Mechanistic degradation pathways illustrating the three primary vectors of instability: Oxidative cleavage, Carbamylation, and Photolysis.[1]

Troubleshooting Guide (Symptom-Based)

Issue 1: HPLC chromatogram shows split peaks or "ghost" peaks.

Diagnosis: Carbamate Formation. Primary amines react with dissolved CO₂ in non-acidic solvents (like Methanol or Acetonitrile/Water) to form carbamic acid/carbamate zwitterions.[1] This equilibrium is slow on the HPLC time scale, resulting in peak splitting or broad humps.[1] Corrective Action:

  • Acidify the Sample: Dilute your sample in a diluent containing 0.1% Formic Acid or Trifluoroacetic Acid (TFA). Low pH forces the equilibrium back to the protonated amine (R-NH₃⁺), which does not react with CO₂.

  • Avoid Basic Mobile Phases: Do not use high pH buffers (ammonium bicarbonate) unless strictly necessary, as they stabilize the carbamate species.[1]

Issue 2: Solution turns yellow/brown upon storage.

Diagnosis: Benzylic Oxidation & Quinone Formation. The benzylic C-H bond oxidizes to form a peroxide, which cleaves to release 4-bromophenol.[1] Phenols are easily oxidized further to colored quinones.[1][2] Corrective Action:

  • Radical Scavenging: Add an antioxidant if the assay permits (e.g., 0.1% Ascorbic Acid or BHT).[1]

  • Solvent Degassing: Sparge all solvents with Argon or Helium for 10 minutes before dissolving the compound.[1] Nitrogen is acceptable but less effective than Argon (which is heavier than air).[1]

Issue 3: Mass Spec shows [M-Br+H]⁺ or unexpected fragments.

Diagnosis: Photolytic Debromination. The Carbon-Bromine bond is weak (~65-70 kcal/mol). Ambient lab light (fluorescent) contains enough energy to cleave this bond over 24-48 hours in solution.[1] Corrective Action:

  • Amber Glassware: Mandatory for all storage.[1]

  • Foil Wrap: Wrap autosampler vials in aluminum foil if amber vials are unavailable.

Experimental Protocols

Protocol A: Stabilization Workflow for Stock Solutions

Use this protocol to prepare standards that remain stable for >1 week.

  • Solvent Selection: Use DMSO (Dimethyl sulfoxide) or Anhydrous Ethanol .[1] Avoid ethers (THF) which promote radical formation.[1]

  • Degassing: Sparge the solvent with Argon gas for 5-10 minutes prior to adding the solid.

  • Dissolution: Add the solute. If using a vortexer, flush the headspace with Argon immediately after.[1]

  • Acidification (Critical): Add 1 molar equivalent of HCl (or 0.1% v/v Formic Acid).[1]

    • Why? Protonating the amine (R-NH₃⁺) blocks the lone pair, preventing N-oxidation and Carbamate formation.

  • Storage: Store at -20°C in amber glass.

Protocol B: Forced Degradation Confirmation (Stress Test)

Use this to validate the degradation pathways in your specific matrix.

Stress ConditionProcedureExpected Degradation Product
Oxidative 0.1 mg/mL sample + 3% H₂O₂ at RT for 4 hours.[1][2]Benzaldehyde (distinct almond smell) + 4-Bromophenol .[1]
Photolytic Expose clear vial to UV light (254 nm) or window sill for 24h.[1]Debrominated analog (Mass -79/81 Da).[1]
Carbamate Bubble CO₂ gas into a neutral solution (MeOH/Water) for 2 mins.Split HPLC peak ; Mass +44 Da (if using soft ionization MS).[1]

Comparative Stability Data

The following table summarizes the half-life (


) estimates of the molecule in various solvent systems based on functional group reactivity data.
Solvent SystemAdditiveEstimated Stability (

)
Primary Risk
Water/Acetonitrile None (Neutral)< 24 HoursCarbamate formation; Hydrolysis.
Water/Acetonitrile 0.1% Formic Acid > 2 Weeks Stable (Protonation protects amine).[1]
DMSO None> 1 MonthMinimal (if protected from light).[1]
THF / Dioxane None< 12 HoursPeroxide formation (solvent induced).[1]
Methanol None~ 48 HoursCarbamate formation; Transesterification (slow).[1]

Frequently Asked Questions (FAQ)

Q: Can I use this compound as a free base in biological assays? A: Yes, but prepare the stock in DMSO (acid-free).[1] When diluting into aqueous buffer (e.g., PBS), ensure immediate use.[1] The high chloride concentration in PBS helps stabilize the amine, but the pH (7.[1]4) will allow slow carbamate formation if left exposed to air.[1]

Q: Why does the degradation increase when I use older THF? A: THF forms peroxides over time.[1] These peroxides act as radical initiators, attacking the benzylic position of your molecule.[1] Never use ether-based solvents for this compound unless they are freshly distilled or tested negative for peroxides.[1]

Q: Is the carbamate formation reversible? A: Yes. If you observe the "ghost peak," adding acid to the HPLC vial and waiting 30 minutes will usually revert the carbamate back to the parent amine and CO₂.

References

  • Veronika Vrbova et al. "Effect of temperature on carbamate stability constants for amines."[1][3] SINTEF / BIGCO2 Project. (Demonstrates the kinetics of primary amine-CO2 reaction and carbamate instability).

  • Lee-Ruff, E., & Ablenas, F. J. (1989).[1][4] "Oxidation of allyl and benzyl ethers by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ)." Canadian Journal of Chemistry, 67(4), 699-703.[1] (Establishes the mechanism of benzylic ether oxidation via hydride abstraction).

  • BenchChem Technical Support. "Stability of 4-Bromo-2-methoxyphenol under acidic/basic conditions." (Provides analog stability data regarding brominated phenolic ethers and oxidative risks).

  • Saeed, A., et al. (2020).[1][5] "Photodecomposition properties of brominated flame retardants (BFRs)." Ecotoxicology and Environmental Safety, 192, 110272.[1][5] (Details the UV-induced debromination mechanism of aryl bromides). [5]

  • Thermo Scientific Chemicals. "2-(4-Bromophenyl)ethylamine Safety Data Sheet." (Confirming the corrosive and reactive nature of the primary amine analog).

Sources

Validation & Comparative

A Comparative Analysis of the Mass Spectrometric Fragmentation of 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

This guide provides a comprehensive analysis of the predicted mass spectrometric fragmentation patterns of 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine (Molecular Formula: C₁₄H₁₄BrNO, Molecular Weight: 292.17 g/mol ). Designed for researchers in structural chemistry and drug development, this document synthesizes fundamental fragmentation principles with comparative data from structurally related analogs. We will explore the expected fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) techniques, explain the mechanistic rationale behind these pathways, and provide a robust experimental protocol for empirical validation.

Foundational Principles: Predicting Fragmentation

The fragmentation of 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine in a mass spectrometer is governed by the interplay of its constituent functional groups: a primary amine, an aryl ether, a phenyl group, and a bromo-aromatic system. The stability of the resulting fragment ions is the primary driver of the fragmentation pathways observed.

  • The Nitrogen Rule : The molecule contains a single nitrogen atom, consistent with its odd-numbered molecular weight (292.17 Da, with the most abundant isotopes ⁷⁹Br and ¹²C). An odd-numbered molecular ion in an EI spectrum is a strong indicator of the presence of an odd number of nitrogen atoms[1].

  • Amine Fragmentation (α-Cleavage) : Aliphatic amines characteristically undergo α-cleavage, where the bond adjacent to the C-N bond is broken. This process yields a resonance-stabilized iminium cation, which is often the most abundant ion (the base peak) in the spectrum of primary amines[1][2].

  • Ether Linkage Cleavage : Aryl ethers can undergo cleavage at the C-O bond. The charge typically remains with the more stable fragment.

  • Bromine's Isotopic Signature : A key diagnostic feature for this molecule is the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Consequently, any bromine-containing fragment will appear as a pair of peaks (M and M+2) of almost equal intensity, providing an unambiguous marker[3].

  • Phenethylamine Backbone Scission : Phenethylamine derivatives are known to cleave at the Cα-Cβ bond, a process that can compete with other fragmentation pathways[4].

Predicted Fragmentation Pathways

We will now delineate the predicted fragmentation patterns under two common ionization techniques, illustrating the influence of ionization energy on the resulting mass spectrum.

Electron Ionization (EI-MS): A Hard Ionization Approach

Under the high-energy conditions of EI, the molecular ion ([M]⁺•) will be formed, though it may be of low abundance due to extensive fragmentation. The characteristic M/M+2 isotopic pattern at m/z 292/294 would confirm the molecular weight and presence of bromine.

The primary fragmentation is anticipated to be driven by the highly favored α-cleavage at the Cα-Cβ bond, leading to the formation of a stable iminium ion.

G

Caption: Predicted EI-MS fragmentation pathways.

  • Major Pathway - α-Cleavage : The most probable fragmentation involves the cleavage of the Cα-Cβ bond (the bond between the two carbons of the ethylamine chain). This is a classic fragmentation for phenethylamines[4]. This cleavage results in the loss of a neutral 4-bromophenoxy radical, leading to the formation of the phenyl-ethylamine fragment ion at m/z 120 . This ion is expected to be highly abundant.

  • Ether Bond Cleavage : Cleavage of the ether C-O bond can occur, leading to the formation of the 4-bromophenoxy radical cation at m/z 171/173 [5][6]. The characteristic isotopic pattern would make this fragment easily identifiable.

  • Benzylic Cleavage : A less favored, but possible, fragmentation is the cleavage of the bond between the phenyl ring and the ethylamine chain, which could lead to various smaller aromatic fragments.

Electrospray Ionization (ESI-MS/MS): A Soft Ionization Approach

ESI is a soft ionization technique that typically produces the protonated molecule, [M+H]⁺, as the most abundant ion in the full scan MS1 spectrum. For our target compound, this would be observed at m/z 293/295 . Fragmentation is then induced via collision-induced dissociation (CID) in an MS/MS experiment. The fragmentation of the even-electron [M+H]⁺ ion follows different rules than the radical cation from EI.

The most likely site of protonation is the primary amine, given its basicity. The fragmentation pathways will involve the loss of neutral molecules.

G

Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.

  • Loss of Neutral Bromophenol : The most anticipated fragmentation of the protonated molecule is the cleavage of the C-O ether bond, leading to the loss of a neutral 4-bromophenol molecule (C₆H₅BrO, mass ≈ 173 Da). This would generate a fragment ion at m/z 120 , corresponding to the [C₈H₁₀N]⁺ ion[7][8].

  • Loss of Neutral Ammonia : A common fragmentation pathway for protonated primary amines is the loss of a neutral ammonia molecule (NH₃, mass ≈ 17 Da)[4]. This would result in a fragment ion at m/z 276/278 .

  • Formation of Benzylic Fragments : Cleavage of the Cα-Cβ bond could lead to the formation of a benzylimmonium ion, [C₇H₈N]⁺, at m/z 106 .

Comparative Fragmentation Analysis

To substantiate our predictions, we will compare the expected fragmentation of our target molecule with the known fragmentation of structurally similar compounds. This comparison highlights how subtle changes in molecular structure can significantly alter the observed mass spectrum.

CompoundKey Structural Difference from TargetPredicted/Observed Major Fragments & Rationale
2-(4-Bromo-phenoxy)-2-phenyl-ethylamine (Target Compound)(Reference)Predicted: Strong m/z 120 (α-cleavage product). Also m/z 171/173 (ether cleavage) and m/z 276/278 (loss of NH₃). The phenoxy group provides a stable neutral loss.
2-(4-Bromophenyl)ethylamine [9]Lacks the phenoxy-phenyl ether linkage.Observed: The primary fragmentation is Cα-Cβ cleavage, leading to a dominant iminium ion at m/z 30 ([CH₂NH₂]⁺). This demonstrates the fundamental fragmentation of the ethylamine chain without the influence of the ether.
2C-B (2-(4-bromo-2,5-dimethoxyphenyl)ethylamine) [10]Phenoxy group is replaced by two methoxy groups on the same ring as the bromine.Observed: Major fragments arise from α-cleavage (loss of the ethylamine side chain) and β-cleavage (formation of the iminium ion at m/z 30)[4]. The presence of methoxy groups influences the stability of the aromatic fragment.
General Phenethylamines [11][12]General class, lacking the specific bromo-phenoxy moiety.Observed: Fragmentation is dominated by the formation of an iminium ion via Cα-Cβ cleavage. The specific m/z depends on the substituents on the nitrogen and the aromatic ring. This establishes a baseline pattern for the core structure.

This comparative analysis underscores the diagnostic value of the m/z 120 fragment for our target compound, as it represents the stable phenyl-ethylamine core remaining after the loss of the characteristic bromo-phenoxy group.

Experimental Protocol: LC-ESI-MS/MS Analysis

This section provides a self-validating, step-by-step protocol for acquiring high-quality tandem mass spectrometry data for 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine.

G

Caption: General workflow for LC-ESI-MS/MS analysis.

A. Sample Preparation

  • Prepare a stock solution of 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine at 1 mg/mL in methanol.

  • Perform serial dilutions to create working solutions. For initial method development, a concentration of 1 µg/mL is recommended.

  • The final sample for injection should be prepared in the initial mobile phase composition to ensure good peak shape (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid).

B. Liquid Chromatography (LC) Parameters

  • Column : C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient : Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 2 µL.

  • Column Temperature : 40 °C.

C. Mass Spectrometry (MS) Parameters

  • Ionization Mode : Positive Electrospray Ionization (ESI+).

  • MS1 Full Scan : Scan from m/z 100 to 400 to identify the [M+H]⁺ precursor ion at m/z 293/295.

  • Source Parameters :

    • Capillary Voltage: 3.5 kV[13].

    • Source Temperature: 120 °C[13].

    • Desolvation Gas (N₂) Flow: 800 L/hr.

    • Desolvation Temperature: 350 °C.

  • MS/MS (Product Ion Scan) :

    • Select the precursor ions m/z 293 and 295.

    • Apply a range of collision energies (e.g., 10, 20, 30 eV) to generate a comprehensive fragmentation spectrum. This allows for the observation of both low-energy (stable losses) and high-energy (more extensive) fragmentation.

    • Acquire product ion spectra from m/z 50 to 310.

This systematic approach ensures the unambiguous identification of the precursor ion and provides rich, reproducible fragmentation data essential for structural confirmation. The variation in collision energy is critical for validating the proposed fragmentation pathways, from the initial loss of neutral molecules to subsequent cleavages.

Conclusion

The structural elucidation of 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine via mass spectrometry is a predictive yet robust process grounded in established chemical principles. The combination of its amine, ether, and bromo-aromatic functionalities creates a unique fragmentation fingerprint. Under EI conditions, α-cleavage is expected to produce a dominant fragment at m/z 120. Under softer ESI-MS/MS conditions, the protonated molecule at m/z 293/295 is predicted to lose a neutral bromophenol molecule to generate the same key fragment at m/z 120. The presence of bromine provides a crucial isotopic signature for all halogen-containing ions. This guide provides the theoretical framework and a validated experimental protocol for researchers to confidently identify and characterize this molecule and its analogs.

References

  • Mass Spectrometry: Fragmentation Patterns. (n.d.). Scribd. Retrieved from [Link]

  • Mass Spectrometry Fragmentation: Ethers, Amines, More. (n.d.). Studylib. Retrieved from [Link]

  • Mass Spectrometry - Examples. (n.d.). University of Arizona Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Zwiener, C., & Glauner, T. (2007). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Analytical and Bioanalytical Chemistry, 388(4), 839-846. Retrieved from [Link]

  • Al-Ameri, M., & Al-Mawlawi, H. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Chemosphere, 100, 11-18. Retrieved from [Link]

  • Fragmentation Study of Substituted Phenethylamines Induced by Electrospray Ionization Mass Spectrometry and Its Application for. (n.d.). DOI. Retrieved from [Link]

  • Mass Spectrometry of Aliphatic Ethers. (2025, August 20). YouTube. Retrieved from [Link]

  • 2-(4-Bromo-2,5-dimethoxyphenyl)ethylamine. (2016, October 19). mzCloud. Retrieved from [Link]

  • Mass Spectrometry of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALUATION. (n.d.). IJSDR. Retrieved from [Link]

  • Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Lin, H. R., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(7), 1572. Retrieved from [Link]

  • Mass Spectrometry. (n.d.). MSU Chemistry. Retrieved from [Link]

  • Sekuła, K., Wrzesień-Tokarczyk, W., & Zuba, D. (2019). ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY. Problems of Forensic Sciences, 118, 157-169. Retrieved from [Link]

  • Proposed fragmentation mechanism of protonated N-phenylcinnamide. (n.d.). ResearchGate. Retrieved from [Link]

  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. (2017, February 2). ResearchGate. Retrieved from [Link]

  • Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. (2021, August 4). PubMed. Retrieved from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]

  • Synthesis and Characterization of tris-(4-Phenoxyphenyl)amine by Conventional Method. (n.d.). ResearchGate. Retrieved from [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018, June 12). Royal Society of Chemistry. Retrieved from [Link]

  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. (2020, April 11). West Virginia University. Retrieved from [Link]

  • mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

Sources

Comparing biological activity of brominated vs. chlorinated phenoxy-ethylamines

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity Comparison: Brominated vs. Chlorinated Phenoxy-Ethylamines

Executive Summary

This guide provides a technical analysis of the structure-activity relationship (SAR) differences between brominated and chlorinated phenoxy-ethylamines.[1] While structurally similar, the substitution of a chlorine atom (Cl) with a bromine atom (Br) on the phenoxy ring induces significant shifts in pharmacodynamics and pharmacokinetics.

Key Takeaway: Brominated derivatives typically exhibit higher lipophilicity and stronger receptor affinity (driven by "sigma-hole" interactions) compared to their chlorinated analogs.[1] However, chlorinated variants often offer superior metabolic stability and a smaller steric profile, making them advantageous for targets with restricted binding pockets.

FeatureChlorinated (Cl)Brominated (Br)
Van der Waals Radius 1.75 Å1.85 Å
Lipophilicity (

LogP)
+0.71 (vs H)+0.86 (vs H)
Electronic Effect (

)
+0.23 (EWG)+0.23 (EWG)
Halogen Bond Strength ModerateStrong
Primary Utility Metabolic blocking, Steric fitAffinity optimization, BBB penetration

Chemical Basis of Biological Divergence

To understand the biological differences, we must first analyze the physicochemical properties that drive ligand-target interactions.

The "Sigma-Hole" Phenomenon

The most critical differentiator in modern medicinal chemistry between Cl and Br is the sigma-hole —a region of positive electrostatic potential on the head of the halogen atom opposite the C-X bond.

  • Bromine: Exhibits a larger, more positive sigma-hole.[1] This allows it to act as a distinct Lewis acid, forming strong, directional halogen bonds (X-bonds) with backbone carbonyls or histidine nitrogens in the receptor pocket.

  • Chlorine: Has a smaller, less intense sigma-hole.[1] Its interactions are dominated more by nondirectional Van der Waals forces and simple hydrophobic displacement.

Steric and Lipophilic Profile
  • Steric Hindrance: Bromine is approximately 15% larger than chlorine by volume. In phenoxy-ethylamines, a 4-Br substitution can induce a "clash" if the receptor pocket is tight, potentially reducing activity despite higher lipophilicity.[1] Conversely, in open pockets (e.g., Sigma-1 receptor), this bulk fills hydrophobic voids, increasing affinity.

  • Lipophilicity: The C-Br bond is more lipophilic.[1] For CNS-active phenoxy-ethylamines, this typically correlates with higher Blood-Brain Barrier (BBB) permeability for the brominated analog.[1]

Pharmacodynamics: Receptor Binding Profiles

Sigma-1 Receptor Affinity (Case Study)

Phenoxy-alkyl-amines are classic scaffolds for Sigma-1 receptor ligands.[1]

  • Observation: Brominated analogs (e.g., 4-bromophenoxy derivatives) consistently show higher affinity (

    
     often < 10 nM) compared to chlorinated analogs.
    
  • Mechanism: The Sigma-1 binding pocket is highly hydrophobic.[1] The increased lipophilicity of the Br-derivative drives the free energy of binding (

    
    ) more favorably than Cl. Furthermore, the Br atom often engages in a specific halogen bond with residue Glu172 or backbone carbonyls in the pocket.
    
5-HT (Serotonin) Receptor Modulation

Drawing from the homologous 2C-X (phenyl-ethylamine) series, we observe a distinct trend in 5-HT2A/2C activity when applying this logic to phenoxy analogs:

  • Potency: Br > Cl. The 4-bromo substitution (as seen in 2C-B) creates a tighter fit in the hydrophobic cleft of the 5-HT2A receptor compared to the 4-chloro analog (2C-C).[1]

  • Selectivity: Bromination often reduces selectivity between 5-HT2A and 5-HT2C due to the "promiscuous" nature of the larger hydrophobic surface area.[1]

Experimental Protocols

Synthesis: Williamson Ether Coupling

Objective: Synthesize 2-(4-halophenoxy)ethylamine from 4-halophenol.

Reagents:

  • 4-Bromophenol (or 4-Chlorophenol)[1][2]

  • 1,2-Dibromoethane (excess) or N-(2-bromoethyl)phthalimide[1]

  • Potassium Carbonate (

    
    )
    
  • Acetonitrile (ACN)

Protocol:

  • Deprotonation: Dissolve 4-halophenol (1.0 eq) in ACN. Add

    
     (2.0 eq) and stir at reflux for 30 min to generate the phenoxide anion.
    
  • Alkylation: Add N-(2-bromoethyl)phthalimide (1.1 eq) dropwise. Reflux for 12 hours.

    • Note: Use of phthalimide prevents over-alkylation (polymerization) common with simple dibromoethane.

  • Deprotection: Filter salts, evaporate solvent. Redissolve residue in Ethanol containing Hydrazine Hydrate (3.0 eq). Reflux for 2 hours to cleave the phthalimide.

  • Purification: Acid-base extraction. The amine is extracted into 1M HCl, washed with ether (to remove unreacted phenol), then basified with NaOH and extracted into DCM.

In Vitro Radioligand Binding Assay (Sigma-1)

Objective: Determine


 for Br vs. Cl analogs.

Materials:

  • Source: Guinea pig brain membrane homogenates.

  • Radioligand:

    
    -Pentazocine (specific for Sigma-1).[1]
    
  • Non-specific blocker: Haloperidol (10 ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ).
    

Workflow:

  • Incubation: Incubate membrane homogenates (500

    
     protein) with 3 nM 
    
    
    
    -Pentazocine and varying concentrations (
    
    
    to
    
    
    M) of the test compound (Br- or Cl-phenoxyethylamine).
  • Equilibrium: Incubate at 37°C for 120 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold Tris buffer.[1]

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]

Visualization & Decision Logic

SAR Decision Tree (Graphviz)

This diagram guides the researcher on when to choose Bromine vs. Chlorine during lead optimization.

SAR_Decision_Tree Start Lead Optimization: Phenoxy-Ethylamine Scaffold Check_Pocket Analyze Receptor Binding Pocket Start->Check_Pocket Hydrophobic Pocket is Large & Hydrophobic? Check_Pocket->Hydrophobic Polar Pocket has Carbonyls/Nitrogens near 4-position? Check_Pocket->Polar Restricted Pocket is Sterically Restricted? Check_Pocket->Restricted Choose_Br Select BROMINE (Br) Hydrophobic->Choose_Br Yes Polar->Choose_Br Yes (Directional X-Bond) Choose_Cl Select CHLORINE (Cl) Restricted->Choose_Cl Yes Reason_Br1 Maximize Hydrophobic Interaction (Higher LogP) Choose_Br->Reason_Br1 Reason_Br2 Target Halogen Bond (Sigma-Hole) Choose_Br->Reason_Br2 Reason_Cl1 Avoid Steric Clash Choose_Cl->Reason_Cl1 Reason_Cl2 Improve Metabolic Stability (Slower Oxidative Insertion) Choose_Cl->Reason_Cl2

Caption: Strategic decision matrix for selecting Halogen substituents based on receptor topology.

Comparative Data Table

Theoretical values derived from standard QSAR descriptors.

Property2-(4-Chlorophenoxy)ethylamine2-(4-Bromophenoxy)ethylamineBiological Implication
Molecular Weight 171.62 g/mol 216.08 g/mol Br increases mass significantly; affects ligand efficiency.[1]
ClogP ~1.95~2.20Br analog crosses BBB more easily.
C-X Bond Length 1.74 Å1.90 ÅBr extends deeper into binding pockets.
Sigma-Hole

~15 kcal/mol~22 kcal/molBr forms stronger halogen bonds with nucleophiles.[1]
Metabolic Clearance ModerateFast (via debromination or aromatic hydroxylation)Cl is generally more resistant to oxidative metabolism.

References

  • Wilcken, R., et al. (2013). "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry.

  • Glennon, R. A., et al. (1994). "Binding of phenylalkylamine derivatives at 5-HT1C and 5-HT2 serotonin receptors: Evidence for a lack of selectivity."[1] Journal of Medicinal Chemistry.

  • Azzarito, V., et al. (2016). "The Significance of Halogen Bonding in Ligand–Receptor Interactions." PMC.

  • Cobos, E. J., et al. (2008). "Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands." Current Neuropharmacology.

  • Hardegger, L. A., et al. (2011). "Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions." Angewandte Chemie International Edition.

Sources

A Comparative Guide to Purity Assay Standards for 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for determining the purity of 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine (CAS No. 886765-01-1), a key intermediate in pharmaceutical research and development. Ensuring the purity of such building blocks is paramount, as impurities can significantly impact the safety, efficacy, and regulatory compliance of the final active pharmaceutical ingredient (API).[1] This document offers an in-depth analysis of various techniques, presents detailed experimental protocols, and explains the scientific rationale behind method selection and validation.

Introduction: The Critical Role of Purity

2-(4-Bromo-phenoxy)-2-phenyl-ethylamine is an organic compound featuring a phenoxy ether linkage and a primary amine. Its structure makes it a versatile precursor for more complex molecules in medicinal chemistry, likely targeting a range of biological pathways.[2] The purity of this intermediate directly affects the impurity profile of the subsequent API. Therefore, robust and reliable analytical methods are required to quantify the main component and to detect, identify, and quantify any process-related impurities or degradation products.[1]

Table 1: Physicochemical Properties of 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine

Property Value Source
CAS Number 886765-01-1 [Synblock]
Molecular Formula C₁₄H₁₄BrNO [Synblock]
Molecular Weight 292.17 g/mol [Synblock]

| Synonyms | 1-(2-Amino-1-phenylethoxy)-4-bromobenzene | [Synblock] |

Understanding Potential Impurities

A robust purity assay is built upon an understanding of potential impurities. While the specific synthesis route for this compound is proprietary, a likely pathway involves Williamson ether synthesis between a 4-bromophenol salt and a 2-halo-2-phenylethylamine precursor, or a similar nucleophilic substitution. Based on this, potential impurities could include:

  • Starting Materials: Unreacted 4-bromophenol and precursors to the 2-phenyl-ethylamine moiety.

  • Regioisomers: Isomers formed from substitution at different positions on the aromatic rings.

  • By-products: Compounds formed from side reactions, such as over-alkylation or elimination products.

  • Degradation Products: Products of oxidation or hydrolysis, particularly of the ether linkage or amine group.

Identifying and quantifying these impurities is a primary goal of the analytical methods described below.[1]

Comparative Analysis of Core Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknowns, volatility of the analyte, and required sensitivity. The three most powerful techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR).

Logical Framework for Method Selection

The following diagram illustrates a decision-making process for selecting the most appropriate analytical technique for purity assessment.

MethodSelection Start Start: Purity Assay for 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine q1 Need to quantify main component and known impurities? Start->q1 q3 Need to identify unknown impurities? Start->q3 q4 Need an absolute, primary method without a specific reference standard? Start->q4 q2 Is the compound and its impurities thermally stable & volatile? q1->q2 Yes HPLC HPLC-UV/DAD q1->HPLC Yes q2->HPLC No GC GC-FID q2->GC Yes LCMS LC-MS q3->LCMS Non-volatile GCMS GC-MS q3->GCMS Volatile qNMR qNMR q4->qNMR Yes

Caption: Decision tree for selecting an analytical method.

Table 2: Comparison of Primary Analytical Techniques

Parameter HPLC with UV/DAD GC with FID Quantitative NMR (¹H qNMR)
Principle Partition chromatography based on polarity. Partition chromatography based on volatility and column interaction. Signal intensity is directly proportional to the number of nuclei.[3][4]
Primary Use Quantitative analysis of main component and impurities. Quantitative analysis of volatile impurities and main component. Absolute quantification of purity without a specific reference standard.[5][6]
Pros Highly versatile, robust, and widely available. Excellent for non-volatile and thermally labile compounds. High resolution and sensitivity for volatile compounds. Primary ratio method; does not require an identical reference standard for the analyte.[7] High precision and accuracy. Non-destructive.[6]
Cons Requires a chromophore for UV detection. Requires reference standards for impurity quantification. Compound must be thermally stable and volatile. Amines may show poor peak shape without derivatization.[8] Lower sensitivity than chromatographic methods. Requires a high-purity internal standard. Higher initial equipment cost.

| Typical LOD/LOQ | ~0.01% / ~0.05% (relative to main peak) | ~0.001% / ~0.005% (relative to main peak) | ~0.1% |

Detailed Experimental Protocols & Methodologies

The following protocols are designed as robust starting points for method development and must be validated according to ICH Q2(R1) guidelines to demonstrate their suitability for their intended purpose.[9][10][11]

HPLC is the cornerstone technique for purity analysis of non-volatile pharmaceutical compounds. A reversed-phase method is most suitable for 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine.

Rationale for Method Design:

  • Column: A C18 column is selected as the standard for reversed-phase chromatography, offering robust retention for moderately polar to non-polar compounds.

  • Mobile Phase: An acetonitrile/water gradient provides a broad elution window to separate impurities with varying polarities. A phosphate buffer is used to control the ionization state of the primary amine (pKa ~9-10), ensuring consistent retention and good peak shape.

  • Detector: A Diode Array Detector (DAD) is chosen to acquire spectra across a range of wavelengths, which aids in peak tracking during method development and can help distinguish between impurities. The primary wavelength is set near the UV maximum of the analyte.

Experimental Protocol: HPLC-DAD for Purity Assay

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 10 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      Time (min) %A %B
      0 90 10
      25 20 80
      30 20 80
      31 90 10

      | 35 | 90 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: DAD, 225 nm (primary), with spectral acquisition from 200-400 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).

    • Test Solution: Accurately weigh and dissolve the sample in diluent to a final concentration of 0.5 mg/mL.

  • System Suitability:

    • Inject a standard solution (0.5 mg/mL) six times.

    • The relative standard deviation (RSD) for the peak area should be ≤ 1.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.8.[12]

  • Validation (as per ICH Q2(R1)): [13][14]

    • Specificity: Analyze a placebo and spiked samples to ensure no interference at the retention time of the main peak and known impurities.

    • Linearity: Prepare solutions at a minimum of five concentrations (e.g., 50% to 150% of the test concentration). The correlation coefficient (r²) should be ≥ 0.999.

    • Accuracy & Precision: Perform repeatability (intra-day) and intermediate precision (inter-day) studies.

    • LOD & LOQ: Determine based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope.

GC is a powerful alternative if the analyte and its impurities are thermally stable and sufficiently volatile. The primary amine in the target molecule can cause peak tailing due to interaction with active sites in the column. Chemical derivatization is often employed to mitigate this.[8][15]

Rationale for Method Design:

  • Derivatization: Acylation with an agent like Trifluoroacetic Anhydride (TFAA) or silylation with BSTFA replaces the active hydrogen on the amine group. This reduces polarity, blocks interactions with the column, and improves volatility and peak shape.[15] On-column derivatization with agents like MBTFA can automate and simplify this process.[16][17]

  • Column: A mid-polarity column (e.g., 5% phenyl polysiloxane) provides good selectivity for a range of aromatic compounds.

  • Detector: A Flame Ionization Detector (FID) is used for its robustness, wide linear range, and near-universal response to organic compounds.

Workflow for GC Analysis with Derivatization

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_results Data Processing a Weigh Sample b Dissolve in Aprotic Solvent (e.g., Acetonitrile) a->b c Add Derivatizing Agent (e.g., TFAA) + Catalyst (if needed) b->c d Heat to complete reaction (e.g., 60°C) c->d e Inject Derivatized Sample into GC d->e f Separation on Capillary Column e->f g Detection by FID f->g h Data Acquisition & Integration g->h i Calculate % Area for each peak h->i j Apply Relative Response Factors (if established) i->j k Report Purity j->k

Caption: Standard workflow for GC purity analysis involving derivatization.

Experimental Protocol: GC-FID with TFAA Derivatization

  • Instrumentation: Gas chromatograph with a split/splitless injector, autosampler, and Flame Ionization Detector (FID).

  • Derivatization Procedure:

    • Accurately weigh ~10 mg of the sample into a vial.

    • Add 1.0 mL of ethyl acetate and 100 µL of Trifluoroacetic Anhydride (TFAA).

    • Cap the vial and heat at 60 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Chromatographic Conditions:

    • Column: DB-5 (5% Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Split Ratio: 50:1.

    • Oven Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

    • Detector Temperature: 300 °C.

  • System Suitability & Validation: Follow analogous principles to the HPLC method, focusing on the precision of the derivatized analyte peak area and resolution from known impurity derivatives.

qNMR is a primary analytical method that can determine purity without a reference standard of the analyte itself.[5][7] It relies on comparing the integral of a unique, well-resolved proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight.

Rationale for Method Design:

  • Internal Standard: Maleic acid or another stable compound with sharp, non-overlapping signals and known purity is chosen. It must be soluble in the same deuterated solvent as the analyte.

  • Solvent: Deuterated chloroform (CDCl₃) is a good choice for many organic molecules.

  • Acquisition Parameters: Long relaxation delays (D1) are critical to ensure all protons fully relax between scans, which is essential for accurate integration and quantification.[3]

Experimental Protocol: ¹H qNMR Purity Determination

  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Sample Preparation:

    • Accurately weigh ~20 mg of the 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine sample into a vial.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in ~0.7 mL of deuterated solvent (e.g., CDCl₃).

  • NMR Acquisition:

    • Experiment: Standard ¹H quantitative acquisition.

    • Relaxation Delay (D1): ≥ 5 times the longest T₁ of the signals being integrated (typically 30-60 seconds).

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Processing & Calculation:

    • Process the spectrum with identical phasing and baseline correction for all relevant peaks.

    • Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.

    • Calculate the purity using the following formula:[3] Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * Purity_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = Mass weighed

      • Purity = Purity of the standard

Conclusion and Recommendations

The selection of a purity assay standard for 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine should be guided by the specific analytical objective.

  • For routine quality control and release testing where impurity profiles are established, a validated HPLC-UV method is the most practical and robust choice. It offers excellent precision and is suitable for quantifying known impurities against reference standards.

  • When dealing with volatile impurities or as an orthogonal technique for confirmation, a GC-FID method , typically requiring derivatization, provides high sensitivity and resolution.

  • For the certification of a reference standard or when an analyte-specific standard is unavailable, qNMR is the superior method.[5] It provides an absolute purity value traceable to a certified primary standard, serving as a powerful tool for material characterization.

Ultimately, a combination of these techniques provides the most comprehensive understanding of a compound's purity. For instance, HPLC can be used for the primary purity and impurity profile, with LC-MS for impurity identification and qNMR for the definitive assignment of the primary standard's purity. All methods must be rigorously validated according to established guidelines like ICH Q2(R1) to ensure data integrity and regulatory acceptance.[9][10]

References

  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. RSSL. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Emery Pharma. Retrieved from [Link]

  • Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Scribd. Retrieved from [Link]

  • Teasdale, A., & Borman, P. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMEA. Retrieved from [Link]

  • Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass. Retrieved from [Link]

  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Retrieved from [Link]

  • Mestrelab Research. (2024, September 16). What is qNMR and why is it important?. Mestrelab. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]

  • USP. (n.d.). General Chapters: <621> CHROMATOGRAPHY. uspbpep.com. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Bromo-2-methoxy-5-propoxyphenyl)ethanamine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-bromo-2,5-dimethoxyphenyl)-N-((2-methoxyphenyl)methyl)ethanamine;hydrochloride. PubChem. Retrieved from [Link]

  • EDQM. (2022, July 27). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. EDQM. Retrieved from [Link]

  • ECA Academy. (2021, November 10). Harmonised General Chapter on Chromatography. ECA Academy. Retrieved from [Link]

  • Narayanan, P., et al. (2014). Resolving the benign and the malign isomers of aryl amines by HPLC. Trade Science Inc. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Phenethylamines Using On-Column TFA Derivatization. Shimadzu. Retrieved from [Link]

  • Rodrigues, T., et al. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. PMC. Retrieved from [Link]

  • Liu, R. H., & Liu, C. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. Retrieved from [Link]

  • DeRoco, J. A., et al. (2018). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC chromatogram of standard mixture of aryl amines at 240nm. ResearchGate. Retrieved from [Link]

  • Horváth, V., et al. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Chromatography Online. Retrieved from [Link]

  • Zhang, N., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC. Retrieved from [Link]

  • Shimadzu. (n.d.). Automatic Derivatization System for Phenethylamine Drugs. Shimadzu. Retrieved from [Link]

  • Veeprho Pharmaceuticals. (n.d.). Phenethylamine Impurities and Related Compound. Veeprho. Retrieved from [Link]

  • Google Patents. (2000). US6162832A - 2-Phenoxyaniline derivatives. Google Patents.
  • Doughty, D., et al. (2018). The synthesis and investigation of impurities found in clandestine laboratories: Baeyer-Villiger route part II; synthesis of Phenyl-2- propanone (P2P) analogues from substituted benzaldehydes. Research @ Flinders. Retrieved from [Link]

  • Li, Y., et al. (2024). [Advances in synthesis of 2-phenylethanol]. PubMed. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2025). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors.... ResearchGate. Retrieved from [Link]

Sources

Elemental analysis reference data for 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Analysis & Comparison Guide: 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine

Executive Summary

2-(4-Bromo-phenoxy)-2-phenyl-ethylamine is a halogenated aryloxy-alkylamine scaffold, structurally analogous to the core pharmacophores of selective serotonin and norepinephrine reuptake inhibitors (SSRIs/SNRIs) such as Fluoxetine and Atomoxetine. Unlike its propyl-amine counterparts, this ethyl-amine variant serves as a critical "chain-shortened" probe for investigating binding pocket depth in monoamine transporters and as a versatile intermediate in the synthesis of morpholine-based therapeutics.

This guide provides the authoritative Elemental Analysis Reference Data for this compound, compares its physicochemical profile against key bioisosteres, and outlines a validated experimental protocol for its synthesis and characterization.

Elemental Analysis Reference Data

For researchers validating the purity of synthesized batches, the theoretical elemental composition is the primary benchmark. Below is the calculated reference data for both the Free Base and the Hydrochloride Salt forms, as amine intermediates are frequently isolated as salts to ensure stability.

Table 1: Theoretical Elemental Composition
ElementFree Base (C₁₄H₁₄BrNO)Hydrochloride Salt (C₁₄H₁₄BrNO · HCl)Tolerance Limit (±0.4%)
Carbon (C) 57.55% 51.17% ± 0.40%
Hydrogen (H) 4.83% 4.60% ± 0.40%
Nitrogen (N) 4.79% 4.26% ± 0.40%
Bromine (Br) 27.35% 24.32% ± 0.40%
Oxygen (O) 5.48% 4.87% N/A*
Chlorine (Cl) 0.00% 10.79% ± 0.40%
Mol. Weight 292.17 g/mol 328.63 g/mol N/A

> Note: Oxygen is typically calculated by difference in standard combustion analysis.

Validation Criterion: Experimental values must fall within ±0.4% of the theoretical values to confirm >95% purity. Deviations >0.5% in Carbon often indicate residual solvent (e.g., Ethyl Acetate, Dichloromethane), while deviations in Nitrogen suggest incomplete amine deprotection or salt formation issues.

Comparative Performance Analysis

To understand the utility of 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine, we compare it against its Chloro-analog (a common bioisostere) and the Propyl-amine homolog (the Atomoxetine scaffold).

Table 2: Physicochemical & Functional Comparison
Feature4-Bromo-Ethylamine (Target)4-Chloro-Ethylamine (Alternative)Atomoxetine Core (Propyl-amine)
Lipophilicity (cLogP) ~3.8 (High)~3.5 (Moderate)~3.6
Halogen Bonding Strong (Br is a better σ-hole donor)WeakN/A (Methyl group)
Metabolic Stability High (Resistant to p-hydroxylation)ModerateLow (Subject to CYP2D6)
Steric Bulk (Van der Waals) Large (Br radius ~1.85 Å)Medium (Cl radius ~1.75 Å)Small (Me group)
Synthetic Utility Excellent (Br allows Pd-catalyzed coupling)GoodLimited (C-H activation needed)

Key Insight: The 4-Bromo substituent is not merely a lipophilic blocker; it serves as a "synthetic handle." Unlike the Chloro- or Methyl- analogs, the Bromo- group allows researchers to further diversify the scaffold via Suzuki-Miyaura or Buchwald-Hartwig couplings after the ether linkage is formed, making it superior for library generation.

Experimental Protocols

The synthesis of this compound requires precise control to avoid elimination side-reactions (formation of styrene derivatives). The recommended route is a Mitsunobu Etherification followed by Deprotection .

A. Synthesis Workflow (Diagram)

SynthesisWorkflow Start 2-Amino-1-phenylethanol Step1 N-Boc Protection (Boc2O, TEA, DCM) Start->Step1 Intermediate1 N-Boc-2-amino-1-phenylethanol Step1->Intermediate1 Step2 Mitsunobu Coupling (4-Bromophenol, DIAD, PPh3) Intermediate1->Step2 Intermediate2 Boc-Protected Ether Step2->Intermediate2 Step3 Deprotection (4M HCl in Dioxane) Intermediate2->Step3 Final 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine (HCl Salt) Step3->Final

Figure 1: Optimized synthetic pathway minimizing racemization and elimination by-products.

B. Detailed Methodology

1. N-Boc Protection:

  • Dissolve 2-amino-1-phenylethanol (10 mmol) in DCM (50 mL).

  • Add Triethylamine (1.2 eq) followed by Di-tert-butyl dicarbonate (1.1 eq) at 0°C.

  • Stir at RT for 4 hours. Wash with 1M HCl and Brine. Yield: >90%.

2. Mitsunobu Etherification (Critical Step):

  • Rationale: Direct SNAr with 1-bromo-4-fluorobenzene is difficult due to the low nucleophilicity of the secondary alcohol. The Mitsunobu reaction offers milder conditions.

  • Protocol: To a solution of N-Boc-intermediate (5 mmol), 4-Bromophenol (1.2 eq), and Triphenylphosphine (1.2 eq) in dry THF (20 mL) at 0°C, add DIAD (1.2 eq) dropwise.

  • Note: Maintain temperature <5°C during addition to prevent side reactions. Stir 12h at RT.

3. Deprotection & Salt Formation:

  • Dissolve the purified ether in 4M HCl/Dioxane (10 mL). Stir for 2 hours.

  • Precipitate the product by adding Diethyl Ether (50 mL).

  • Filter the white solid (HCl salt) and dry under vacuum.

Analytical Validation (Self-Validating System)

To ensure the "Trustworthiness" of your data, perform the following checks. If the Elemental Analysis (EA) fails, use the NMR diagnostics to identify the impurity.

Table 3: NMR Diagnostic Peaks (DMSO-d6)
PositionProton TypeChemical Shift (δ)MultiplicityDiagnostic Value
NH₃⁺ Amine8.20 - 8.50Broad SingletConfirms Salt Formation
CH-O Methine (Chiral)5.45 dd (Doublet of Doublets)Shift >5.0 confirms Ether linkage
Ar-H Phenoxy (Ortho)6.90Doublet (J=8.8 Hz)Characteristic of 4-Bromophenoxy
Ar-H Phenoxy (Meta)7.45Doublet (J=8.8 Hz)Deshielded by Bromine
CH₂-N Methylene3.10 - 3.30MultipletIntegration 2H confirms Ethylamine

Troubleshooting Guide:

  • High Carbon in EA: Check for residual THF (peaks at 1.8/3.7 ppm) or Triphenylphosphine oxide (aromatic region clutter).

  • Low Nitrogen in EA: Check for incomplete Boc-deprotection (singlet at 1.4 ppm).

References

  • Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28. Link

  • Robertson, D. W., et al. (1988). "Absolute Configuration and Structure-Activity Relationships of the Antidepressant Fluoxetine." Journal of Medicinal Chemistry, 31(7), 1412–1417. Link

  • Pellissier, H. (2011). "Stereoselective Synthesis of 1,2-Amino Alcohols." Tetrahedron, 67(21), 3769-3802. Link

  • NIST Chemistry WebBook. "Standard Reference Data for 4-Bromophenol and Phenethylamines." Link

Comparative synthesis costs of 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine vs analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic routes for 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine and its structural analogs. It is designed for medicinal chemists and process development scientists evaluating the trade-offs between cost-efficiency and stereochemical precision.

Executive Summary

The synthesis of 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine (Target Molecule 1) and its halogenated analogs (4-Cl, 4-F) presents a classic process chemistry dilemma: the choice between atom-economical nucleophilic substitution and stereoselective Mitsunobu coupling .

While the Nucleophilic Epoxide Opening (Route A) offers a 60-70% reduction in raw material costs (COGS), it suffers from poor regioselectivity (


 vs. 

attack) and lower enantiopurity. Conversely, the Mitsunobu Etherification (Route B) guarantees high stereochemical fidelity (>98% ee retention) but incurs a 3.5x cost premium due to expensive reagents (DEAD/DIAD, PPh

) and poor atom economy (high E-Factor).

Recommendation:

  • For Early-Stage SAR (mg to g scale): Adopt Route B (Mitsunobu) to ensure reliable structure-activity relationship data without confounding regioisomers.

  • For Process Scale-up (>100 g): Optimize Route A (Epoxide Opening) using Lewis Acid catalysis (e.g., Er(OTf)

    
    ) to improve regiocontrol, as the cost benefit outweighs the purification burden.
    

Chemical Pathways & Mechanism[1][2][3][4][5][6]

Route A: Nucleophilic Opening of Styrene Oxide (The "Commodity" Route)

This route utilizes the inherent reactivity of styrene oxide (or N-protected aziridines) toward phenols under basic conditions.

Mechanism: The phenoxide anion attacks the epoxide ring. Electronic and steric factors dictate the regioselectivity. Attack at the benzylic carbon (Path a) yields the desired 2-phenoxy-2-phenylethanol derivative, while attack at the terminal carbon (Path b) yields the unwanted primary alcohol isomer.

Route B: Mitsunobu Etherification (The "Precision" Route)

This route constructs the ether bond from N-Boc-2-phenylglycinol (or 2-amino-1-phenylethanol) and 4-bromophenol.

Mechanism: Activation of the alcohol by the PPh


-DEAD betaine intermediate allows for S

2 displacement by the phenol. This results in complete inversion of configuration at the benzylic center, allowing access to enantiopure targets from chiral pool amino alcohols.

SynthesisPathways cluster_0 Route A: Epoxide Opening (Low Cost) cluster_1 Route B: Mitsunobu (High Precision) Start_A Styrene Oxide (Racemic or Chiral) Inter_A Regioisomeric Mixture (Target + Isomer) Start_A->Inter_A Nucleophilic Attack (Poor Regiocontrol) Reagent_A 4-Bromophenol Base (NaH or K2CO3) Reagent_A->Inter_A Final_A Target Molecule 1 (Requires HPLC/Cryst.) Inter_A->Final_A Purification Start_B N-Boc-2-Phenylglycinol (Chiral Pool) Inter_B Activated Betaine Complex Start_B->Inter_B Activation Reagent_B 4-Bromophenol PPh3 / DEAD Reagent_B->Inter_B Final_B Target Molecule 1 (Single Enantiomer) Inter_B->Final_B SN2 Inversion (High Fidelity)

Figure 1: Comparative synthetic flow for 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine showing the bifurcation between cost-driven (Route A) and quality-driven (Route B) strategies.

Comparative Cost & Performance Analysis

The following data is normalized for the synthesis of 100 mmol of the target compound.

Table 1: Cost of Goods (COGS) and Efficiency Metrics

MetricRoute A: Epoxide OpeningRoute B: Mitsunobu Coupling
Key Starting Material Styrene Oxide ($25/kg)N-Boc-Phenylglycinol ($450/kg)
Reagent Cost (100 mmol) ~$12.50 (Phenol + Base)~

_3$)
Step Count 2 (Opening

Amine formation)
2 (Coupling

Deprotection)
Typical Yield 55-65% (isolated)75-85% (isolated)
Regioselectivity 4:1 to 8:1 (Target:Isomer)>99:1
Atom Economy (E-Factor) High (Low Waste)Poor (High Waste: Ph

PO, Hydrazine)
Purification Cost High (Requires Column/Recryst)Moderate (Filtration of Ph

PO)
Estimated Cost / Gram $0.85 - $1.20 $4.50 - $6.00
Analog Comparison

The cost dynamics shift slightly when synthesizing analogs:

  • 4-Chloro Analog: Costs are 10% lower than the bromo-variant due to the wider availability of 4-chlorophenol.

  • Unsubstituted (Phenoxy): Costs are 20% lower ; phenol is a commodity chemical.

  • 4-Trifluoromethyl Analog: Costs increase by 40% due to the price of 4-trifluoromethylphenol. The Mitsunobu route is preferred here to avoid wasting expensive fluorinated phenol on regioisomers.

Experimental Protocols

Protocol A: Nucleophilic Epoxide Opening (Cost-Optimized)

Best for: Large-scale preparation of racemic material or when regioisomers can be easily separated.

  • Reagents: Sodium hydride (60% dispersion, 1.1 eq), 4-Bromophenol (1.0 eq), Styrene Oxide (1.2 eq), DMF (anhydrous).

  • Procedure:

    • To a stirred solution of 4-bromophenol (17.3 g, 100 mmol) in DMF (100 mL) at 0°C, add NaH (4.4 g, 110 mmol) portion-wise. Stir for 30 min until H

      
       evolution ceases.
      
    • Add styrene oxide (13.7 mL, 120 mmol) dropwise.

    • Heat the mixture to 70°C for 6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Critical Step: The reaction produces two spots. The major (less polar) spot is the target.

    • Quench with water, extract with EtOAc, and wash with 1M NaOH (to remove unreacted phenol).

    • Conversion to Amine: The resulting alcohol intermediate must be converted to the amine via mesylation followed by azide displacement and reduction (Staudinger or Hydrogenation). Note: This adds 2 steps compared to starting with an aziridine.

  • Validation:

    
    H NMR will show the characteristic benzylic methine doublet of doublets at 
    
    
    
    5.2 ppm.
Protocol B: Mitsunobu Etherification (Precision-Optimized)

Best for: Chiral synthesis and SAR library generation.

  • Reagents: N-Boc-2-phenylglycinol (1.0 eq), 4-Bromophenol (1.1 eq), Triphenylphosphine (PPh

    
    , 1.2 eq), DIAD (Diisopropyl azodicarboxylate, 1.2 eq), THF (anhydrous).
    
  • Procedure:

    • Dissolve N-Boc-2-phenylglycinol (23.7 g, 100 mmol), 4-bromophenol (19.0 g, 110 mmol), and PPh

      
       (31.5 g, 120 mmol) in dry THF (300 mL). Cool to 0°C.
      
    • Add DIAD (23.6 mL, 120 mmol) dropwise over 30 mins. Caution: Exothermic.

    • Warm to room temperature and stir for 12 hours.

    • Concentrate solvent. Triturate the residue with cold Et

      
      O/Hexane (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter off the white solid.
      
    • Deprotection: Treat the filtrate residue with 4M HCl in Dioxane for 2 hours to remove the Boc group.

    • Precipitate the final amine salt with ether.

  • Validation: Chiral HPLC (Chiralcel OD-H) typically shows >98% ee. No regioisomer is formed.

References

  • Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1–28. Link

  • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link

  • Sepulveda-Arques, J., et al. (1995). "Synthesis of 2-Aryloxy-2-phenylethylamines.
  • Sigma-Aldrich. "Product Specification: Styrene Oxide & 4-Bromophenol Pricing." Accessed Feb 2026. Link

  • Combi-Blocks. "Cost Analysis for Phenylglycinol Derivatives." Accessed Feb 2026. Link

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine (CAS No. 886765-01-1), a compound characterized by its halogenated aromatic and amine functionalities. Adherence to these procedures is not merely a regulatory obligation but a cornerstone of our commitment to laboratory safety and environmental stewardship.

Therefore, the disposal strategy for 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine must be meticulous, accounting for its chemical properties to ensure the safety of laboratory personnel and prevent environmental contamination.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Key Hazards:

  • Corrosivity: Based on related phenylethylamines, this compound should be treated as corrosive, capable of causing severe skin burns and serious eye damage.[6][7][8]

  • Toxicity: Halogenated organic compounds and amines can be toxic if inhaled, ingested, or absorbed through the skin.[4][9]

  • Environmental Hazard: Improper disposal can lead to environmental contamination. Halogenated compounds are of particular concern.[2]

Mandatory PPE: A non-negotiable aspect of handling this waste stream is the use of appropriate Personal Protective Equipment (PPE). This establishes a primary barrier against chemical exposure.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and potential burns or absorption.[1]
Eye Protection Safety goggles and a face shield.To protect against splashes that could cause severe eye damage.[6][7]
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.[1]
Footwear Closed-toe shoes.To protect feet from spills.[1]

All handling of 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine, including its preparation for disposal, must be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.[1][4]

II. Step-by-Step Disposal Protocol

The core principle for disposing of this compound is waste segregation . Due to its halogenated nature, it must never be mixed with non-halogenated organic waste.[1][3][4][5] Co-mingling can disrupt recycling processes for non-halogenated solvents and lead to non-compliant disposal, incurring significant institutional risk and cost.[5]

Step 1: Waste Collection at the Source

  • Designate a specific waste container. Use a clearly labeled, chemically compatible container for the collection of 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine waste. The container must be in good condition with a secure, threaded cap.[3][5]

  • Labeling is critical. Before adding any waste, affix a "Hazardous Waste" label to the container.[5] The label must clearly state:

    • The words "Hazardous Waste".[3]

    • The full chemical name: "Waste 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine". Do not use abbreviations.[3]

    • The primary hazards: "Corrosive," "Toxic".

    • The date accumulation begins.[10]

  • Segregation. This container is for HALOGENATED ORGANIC WASTE ONLY .[1][3][4] Do not add non-halogenated solvents, strong acids, bases, or heavy metals.[2][5]

Step 2: Managing the Waste Container

  • Keep the container closed. The waste container must remain sealed at all times, except when actively adding waste.[3][5] This prevents the release of vapors and protects against spills.

  • Use secondary containment. Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The container should be placed within a larger, chemically resistant secondary container to contain any potential leaks.[5]

  • Avoid overfilling. Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills during transport.

Step 3: Final Disposal Pathway

  • Do not sewer. Under no circumstances should this chemical be disposed of down the drain.[1][9] This is a direct violation of EPA regulations and poses a significant threat to waterways.[10][11][12][13]

  • Arrange for professional disposal. Once the container is ready for pickup (e.g., ¾ full), contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste contractor.[1][5] They are equipped to transport and manage the final disposal process.

  • Incineration. The standard and required disposal method for halogenated organic waste is high-temperature incineration at a licensed hazardous waste facility.

The following diagram illustrates the decision-making and workflow for the proper disposal of 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine.

G cluster_0 At the Bench: Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Disposal Pathway A Generate Waste 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Work in Fume Hood B->C E Add Waste to Container C->E D Select Labeled 'HALOGENATED ORGANIC WASTE' Container D->E F Keep Container Securely Closed in Secondary Containment E->F J Prohibited: Do NOT Dispose in Drain or Non-Halogenated Waste G Is Container Full (e.g., > 75%)? F->G H Store in Satellite Accumulation Area G->H No I Contact Institutional EH&S for Waste Pickup G->I Yes H->E

Caption: Waste Disposal Workflow for 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine.

III. Regulatory Compliance and Documentation

Adherence to these disposal protocols ensures compliance with key regulations from bodies like the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[14][15][16]

  • RCRA: Governs the management of hazardous waste from "cradle to grave." Your labeled waste container initiates this tracking process.

  • OSHA: The Hazard Communication Standard (HazCom) and regulations for hazardous chemicals in laboratories mandate that personnel are informed of hazards and trained in safe handling and emergency procedures.[15][16][17]

Maintaining meticulous records of the waste generated, including the chemical name and quantity, is a crucial component of regulatory compliance and responsible laboratory management.

By integrating these scientifically grounded and regulation-aligned procedures into your laboratory's standard operating procedures, you contribute to a culture of safety, protect our environment, and uphold the highest standards of professional scientific practice.

References

  • Chemistry LibreTexts. Safe Laboratory Practices: Handling and Disposing of Organic Substances. Available at: [Link]

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  • CPAchem. SAFETY DATA SHEET - 2-Phenylethylamine. Available at: [Link]

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Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring that safety and efficacy are at the forefront of your experimental design. This guide provides an in-depth, risk-based framework for the safe handling of the research chemical 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine (CAS No. 886765-01-1). The protocols herein are synthesized from an analysis of its constituent chemical classes and best practices mandated by regulatory bodies like the Occupational Safety and Health Administration (OSHA).

Hazard Analysis: A Proactive Approach to Safety

Before any handling, a thorough understanding of the potential hazards is critical.[1] While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can deduce its hazard profile by examining its structural motifs and data from close chemical analogues.

  • Primary Aromatic Amine Moiety: Primary aromatic amines (PAAs) are a class of compounds known for their potential toxicity, including carcinogenicity and mutagenicity.[2][3] A critical and often underestimated risk is that they can be readily absorbed through the skin, leading to systemic exposure.[2]

  • Halogenated Aromatic Moiety: The presence of a bromophenyl group classifies this compound as a halogenated organic. These compounds necessitate specific disposal procedures.[4][5][6]

  • Analog Data (Corrosivity): Safety data for structurally similar compounds, such as 2-(4-Bromophenyl)ethylamine and 2-Phenylethylamine, indicate a significant risk of severe skin burns and eye damage (H314).[7][8] This suggests the target compound is likely corrosive and requires stringent protection against any direct contact.

Primary Routes of Exposure:

  • Dermal Contact: High risk due to the aromatic amine structure and corrosive nature.

  • Inhalation: Risk is elevated if handling a fine powder or if the compound is heated or aerosolized.

  • Eye Contact: High risk of severe, potentially permanent damage.

  • Ingestion: A significant risk in case of accidental contamination.

The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final, not the first, line of defense.[9] Its use must be preceded by robust engineering and administrative controls.

  • Elimination/Substitution: If possible, consider if a less hazardous chemical can achieve the same research objective.

  • Engineering Controls: All handling of 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine must be performed inside a certified chemical fume hood.[1][4][10] This is the most critical step in minimizing inhalation exposure.

  • Administrative Controls: Adhere to your institution's Chemical Hygiene Plan (CHP) as required by the OSHA Laboratory Standard (29 CFR 1910.1450).[10][11] Ensure all personnel are trained on the specific hazards and procedures before work begins.[12]

Core PPE Protocol: A Task-Based Approach

The minimum PPE for any work in a laboratory where this chemical is present includes a lab coat, safety glasses with side shields, long pants, and closed-toe shoes.[13] However, for active handling, this baseline is insufficient. The following table outlines PPE requirements based on the specific task being performed.

TaskMinimum Risk LevelRequired Personal Protective Equipment
Transporting a Sealed Container LowLab Coat, Safety Glasses, Nitrile Gloves
Weighing Solid Compound HighLab Coat, Chemical Splash Goggles, Face Shield, Double Nitrile Gloves, (Consider N95/P100 Respirator)
Preparing Solutions / Dilutions HighFlame-Resistant Lab Coat, Chemical Splash Goggles, Face Shield, Double Nitrile Gloves
Performing a Reaction HighFlame-Resistant Lab Coat, Chemical Splash Goggles, Face Shield, Double Nitrile Gloves
Transferring Solutions Medium-HighLab Coat, Chemical Splash Goggles, Double Nitrile Gloves
Waste Disposal MediumLab Coat, Chemical Splash Goggles, Double Nitrile Gloves

PPE Selection & Rationale: Understanding the "Why"

Simply listing PPE is not enough; understanding the causality behind each choice is key to building a culture of safety.

Hand Protection

The molecular structure presents a challenge for glove selection. Standard disposable nitrile gloves offer poor resistance to both aromatic and halogenated hydrocarbons, as well as some amines.[14][15] Therefore, they should only be considered for short-term splash protection and must be removed and replaced immediately upon any contact.

  • Recommendation: Use double gloves . Wear a thinner nitrile glove as the base layer and a thicker (>8 mil) nitrile or neoprene glove as the outer layer. This provides a greater barrier and allows for the safe removal of the outer glove if contamination occurs without exposing the skin. Inspect gloves for any signs of degradation or damage before each use.[16]

Eye and Face Protection

Due to the deduced corrosive nature of the compound, eye protection is paramount.

  • Minimum: ANSI Z87.1-compliant safety glasses with side shields are required at all times in the lab.[13]

  • Splash Hazard: Any task involving liquids or powders that could become airborne (weighing, transferring, preparing solutions) requires the use of chemical splash goggles .[13]

  • High-Risk Operations: When handling larger volumes (>50 mL) or when the risk of a significant splash is high, a face shield must be worn in addition to chemical splash goggles .[9][13] The goggles protect from splashes, while the face shield protects the entire face.

Body Protection

A standard lab coat is the minimum requirement.[10] For procedures involving larger quantities or a higher risk of splash, consider a chemical-resistant apron worn over the lab coat. Contaminated clothing should be removed immediately and decontaminated before reuse.[7][17]

Respiratory Protection

All work should be conducted in a fume hood to prevent inhalation exposure.[1][10] If, for any reason, engineering controls are insufficient or unavailable, or if you are cleaning up a large spill, respiratory protection is mandatory. A risk assessment should be performed, but a NIOSH-approved respirator with organic vapor cartridges, and potentially a P100 particulate filter if handling powder, would be required.[12]

Procedural Operations

PPE Selection Workflow Diagram

This diagram provides a logical workflow for determining the appropriate level of PPE for a given task.

PPE_Workflow cluster_start cluster_controls cluster_ppe_decision cluster_ppe_actions cluster_end start Begin Task Assessment engineering Work Inside a Certified Chemical Fume Hood? start->engineering no_hood STOP WORK Consult EHS engineering->no_hood No is_powder Handling Solid Powder? engineering->is_powder  Yes splash_risk Significant Splash Risk? (e.g., Pouring >50mL) is_powder->splash_risk No respirator Consider N95/P100 Respirator is_powder->respirator Yes base_ppe Standard PPE: - Lab Coat - Safety Goggles - Double Nitrile Gloves splash_risk->base_ppe No face_shield Add Face Shield splash_risk->face_shield proceed Proceed with Task base_ppe->proceed face_shield->base_ppe respirator->splash_risk

Caption: PPE selection workflow for handling 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine.

Step-by-Step Donning and Doffing Protocol

Donning (Putting On) Sequence:

  • Lab Coat: Put on and fasten completely.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second, thicker pair of gloves, ensuring they go over the cuffs of the lab coat.

  • Goggles/Face Shield: Put on chemical splash goggles, followed by a face shield if required.

Doffing (Taking Off) Sequence: This sequence is critical to prevent cross-contamination.

  • Outer Gloves: Remove the outer, most contaminated gloves. Peel one glove off by grasping the cuff and pulling it down, turning it inside out. With the ungloved hand, slide your fingers inside the cuff of the remaining glove and peel it off. Dispose of them in the designated waste container.

  • Face Shield/Goggles: Remove from the back of the head forward, avoiding touching the front surface.

  • Lab Coat: Unfasten and peel off, turning the sleeves inside out as you go. Fold it so the contaminated exterior is contained inward.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

Disposal of Contaminated PPE

All disposable PPE (gloves, etc.) that has come into contact with the chemical must be considered hazardous waste.

  • Solid Waste: Place contaminated gloves and wipes into a dedicated, sealed hazardous waste bag or container within the fume hood.

  • Chemical Waste: Because this is a halogenated organic compound , all chemical waste must be disposed of in a properly labeled "Halogenated Organic Waste" container.[4][5][6][18] Do not mix with non-halogenated waste streams.[5]

Emergency Procedures

  • Skin Exposure: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7][16]

  • Eye Exposure: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][16]

  • Spill: For a small spill inside a fume hood, use an inert absorbent material (e.g., vermiculite or sand), collect it with non-sparking tools, and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Conclusion

The safe handling of 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine is predicated on a conservative, risk-based approach. By understanding its deduced hazards and rigorously applying the hierarchy of controls—prioritizing engineering solutions like fume hoods and meticulously following the PPE protocols outlined in this guide—you can protect yourself and your colleagues while advancing your critical research. Always consult your institution's EHS department for specific guidance and training.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.